3-Hydroxy Bromazepam-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H10BrN3O2 |
|---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
7-bromo-3-hydroxy-5-(3,4,5,6-tetradeuterio-2-pyridinyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C14H10BrN3O2/c15-8-4-5-10-9(7-8)12(11-3-1-2-6-16-11)18-14(20)13(19)17-10/h1-7,14,20H,(H,17,19)/i1D,2D,3D,6D |
InChI Key |
URRUSNGCYBXNLO-VTBMLFEUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)[2H])[2H] |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy Bromazepam-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Hydroxy Bromazepam-d4, a deuterated analog of a primary active metabolite of the anxiolytic agent Bromazepam. This isotopically labeled compound is crucial as an internal standard in quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of 3-Hydroxy Bromazepam levels in biological matrices.
Introduction
3-Hydroxy Bromazepam is a pharmacologically active metabolite of Bromazepam, a benzodiazepine (B76468) drug used for its anxiolytic properties. The deuterated version, this compound, where four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium (B1214612), serves as an ideal internal standard for bioanalytical assays. Its chemical behavior is nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectrometry, ensuring precise quantification by correcting for variations during sample preparation and analysis.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Hydroxy Bromazepam and its deuterated analog is presented in Table 1.
| Property | 3-Hydroxy Bromazepam | This compound |
| IUPAC Name | 7-bromo-3-hydroxy-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 7-bromo-3-hydroxy-5-(pyridin-2,3,4,5-d4-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| Molecular Formula | C₁₄H₁₀BrN₃O₂ | C₁₄H₆D₄BrN₃O₂ |
| Molecular Weight | 332.15 g/mol | 336.18 g/mol |
| Monoisotopic Mass | 330.9956 Da | 335.0207 Da |
| CAS Number | 13132-73-5 | 1246819-39-5 |
Proposed Synthesis of this compound
A detailed, publicly available protocol for the synthesis of this compound is not readily found in the scientific literature, likely due to its commercial production as an analytical standard. However, a plausible synthetic route can be devised based on established methods for benzodiazepine synthesis and the use of deuterated precursors. The proposed pathway involves the synthesis of Bromazepam-d4 followed by hydroxylation at the 3-position.
Synthesis of Bromazepam-d4
The synthesis of Bromazepam-d4 can be adapted from the known synthesis of Bromazepam, starting with a deuterated precursor, 2-aminopyridine-d4. A general outline of this multi-step synthesis is provided below.
Step 1: Synthesis of 2-(2-amino-5-bromobenzoyl)pyridine-d4 (B587973)
This key intermediate is typically formed by the reaction of a 2-lithiated pyridine derivative with a substituted benzonitrile, followed by hydrolysis. In this case, 2-aminopyridine-d4 would be the starting material for the pyridine moiety.
Step 2: Acylation of the amino group
The amino group of 2-(2-amino-5-bromobenzoyl)pyridine-d4 is acylated, for instance, with bromoacetyl bromide, to introduce the necessary carbon atoms for the formation of the diazepine (B8756704) ring.
Step 3: Cyclization to form Bromazepam-d4
The acylated intermediate undergoes intramolecular cyclization, typically in the presence of a base like ammonia (B1221849) in an appropriate solvent, to form the seven-membered diazepine ring of Bromazepam-d4.
Hydroxylation of Bromazepam-d4
The final step is the introduction of a hydroxyl group at the 3-position of the benzodiazepine ring. This can be a challenging transformation and may require specific reagents to achieve regioselectivity. One possible approach involves an oxidation reaction.
Experimental Protocol (Proposed):
-
Preparation of 2-(2-amino-5-bromobenzoyl)pyridine-d4: This precursor can be synthesized through various established methods for forming biaryl ketones, utilizing 2-aminopyridine-d4 as a starting material.
-
Synthesis of 2-(2-bromoacetamido-5-bromobenzoyl)pyridine-d4:
-
Dissolve 2-(2-amino-5-bromobenzoyl)pyridine-d4 in a suitable aprotic solvent (e.g., anhydrous dichloromethane (B109758) or tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Add bromoacetyl bromide dropwise with stirring.
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
Work up the reaction mixture to isolate the acylated product.
-
-
Cyclization to Bromazepam-d4:
-
Dissolve the acylated intermediate in a solvent such as ethanol.
-
Add a solution of ammonia in ethanol.
-
Stir the reaction mixture at room temperature until cyclization is complete (monitor by TLC).
-
Isolate and purify the Bromazepam-d4 product, for example, by recrystallization.
-
-
Hydroxylation to this compound:
-
This step is the most speculative without a direct literature precedent for this specific molecule. A potential method could involve the use of an oxidizing agent that can selectively hydroxylate the 3-position. This might involve protecting group chemistry to avoid unwanted side reactions.
-
Characterization
The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and isotopic enrichment.
Experimental Protocols for Characterization
-
Mass Spectrometry (MS):
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Method: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer. High-resolution mass spectra are acquired to confirm the exact mass of the molecular ion. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which can be compared to the non-deuterated standard to confirm the location of the deuterium atoms.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3). ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the pyridine ring will be absent, confirming the deuteration.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrumentation: An FTIR spectrometer.
-
Method: The sample is prepared as a KBr pellet or analyzed as a thin film. The IR spectrum is recorded to identify the characteristic functional groups present in the molecule, such as C=O (amide), O-H (hydroxyl), C-N, and aromatic C-H vibrations.
-
-
Purity Analysis (HPLC):
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Method: A suitable reversed-phase HPLC method is developed to separate the target compound from any impurities. The purity is determined by the peak area percentage of the main component.
-
Expected Analytical Data
The following table summarizes the expected analytical data for the characterization of this compound.
| Technique | Expected Results |
| Mass Spectrometry (ESI-MS) | Molecular ion [M+H]⁺ at m/z 337.0287, corresponding to C₁₄H₇D₄BrN₃O₂⁺. Fragmentation pattern would be similar to the non-deuterated compound, with a +4 Da shift in fragments containing the pyridine ring. |
| ¹H NMR | Absence of signals in the aromatic region corresponding to the pyridine ring protons. Presence of signals for the benzodiazepine ring protons. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the benzodiazepine and pyridine rings. The carbons attached to deuterium will show characteristic splitting or reduced intensity. |
| FTIR | Characteristic absorption bands for N-H, O-H, C=O (amide), and aromatic ring vibrations. |
| HPLC | A single major peak indicating high purity. |
Metabolic Pathway and Experimental Workflows
Visual representations of the metabolic pathway of Bromazepam and a general experimental workflow for the characterization of this compound are provided below using the DOT language for Graphviz.
Caption: Metabolic pathway of Bromazepam.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a definitive, published synthetic protocol is unavailable, a plausible route has been proposed based on established chemical principles. The characterization of this isotopically labeled standard is critical for its application in sensitive and accurate bioanalytical methods, which are essential in both clinical and forensic toxicology. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the field of drug development and analysis.
An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxy Bromazepam-d4 for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Hydroxy Bromazepam-d4, a deuterated analog of a major metabolite of the benzodiazepine (B76468), Bromazepam. This document is intended to serve as a core resource for researchers utilizing this compound in analytical, metabolic, and pharmacological studies.
Core Chemical Properties
This compound is a stable isotope-labeled version of 3-Hydroxy Bromazepam, where four hydrogen atoms on the pyridinyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses of 3-Hydroxy Bromazepam in biological matrices.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Name | 7-bromo-3-hydroxy-5-(pyridin-2-yl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | N/A |
| Synonyms | 3-Hydroxybromazepam-d4 (pyridyl-d4) | [1] |
| Molecular Formula | C₁₄H₆D₄BrN₃O₂ | [2] |
| Molecular Weight | 336.18 g/mol | [2] |
| Exact Mass | 335.02075 Da | [1] |
| Monoisotopic Mass | 335.02075 Da | [1] |
| CAS Number | 1279143-20-7 | N/A |
| Appearance | Off-White Solid | |
| Topological Polar Surface Area | 74.6 Ų | [1] |
| Storage Temperature | -20°C | N/A |
| Solubility | Soluble in Methanol (B129727) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible use of this compound in a research setting. The following sections outline key experimental protocols.
Synthesis and Purification
Step 1: Synthesis of 2-amino-5-bromobenzoyl(pyridin-2-yl-d4)methanone. This intermediate can be synthesized via a Grignard reaction between 2-bromo-5-aminobenzonitrile and deuterated 2-pyridylmagnesium bromide, followed by hydrolysis. Deuterated 2-bromopyridine (B144113) can be used as the starting material for the Grignard reagent.
Step 2: Formation of the benzodiazepine ring. The intermediate from Step 1 can be reacted with an amino acid derivative, such as glycine (B1666218) ethyl ester hydrochloride, in the presence of a base like pyridine (B92270) to form the 1,4-benzodiazepine-2-one ring structure of Bromazepam-d4.
Step 3: 3-Hydroxylation. The resulting Bromazepam-d4 can be hydroxylated at the 3-position. A common method for this transformation is acetoxylation followed by hydrolysis. The Bromazepam-d4 can be reacted with lead tetraacetate or a similar oxidizing agent in acetic acid to introduce an acetoxy group at the 3-position. Subsequent hydrolysis with a base, such as sodium hydroxide, will yield this compound.
Purification: The final product should be purified using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to achieve high purity. The purity should be confirmed by HPLC and the structure verified by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Quantitative Analysis by LC-MS/MS
This protocol describes a general method for the quantification of 3-Hydroxy Bromazepam in biological samples using this compound as an internal standard.
Sample Preparation (Plasma/Urine):
-
To 100 µL of the biological sample, add 10 µL of a 100 ng/mL solution of this compound in methanol (internal standard).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
3-Hydroxy Bromazepam: Monitor the transition from the protonated parent ion [M+H]⁺ to a characteristic product ion.
-
This compound: Monitor the transition from the protonated parent ion [M+H]⁺ (m/z +4) to a characteristic product ion.
-
Data Analysis: Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the non-deuterated standard.
In Vitro Metabolic Stability Assay
This protocol outlines a method to assess the metabolic stability of a test compound using human liver microsomes, with this compound potentially being used as a reference compound or for method development.
Materials:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compound and positive control (e.g., a rapidly metabolized compound)
Procedure:
-
Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., this compound).
-
Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression line gives the rate constant of metabolism (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Signaling Pathway and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of benzodiazepines and a typical experimental workflow for quantitative analysis.
Caption: Mechanism of action of 3-Hydroxy Bromazepam at the GABAA receptor.
Caption: Experimental workflow for the quantitative analysis of 3-Hydroxy Bromazepam.
References
An In-Depth Technical Guide to the Presumed Mechanism of Action of 3-Hydroxy Bromazepam-d4
Disclaimer: This document provides a comprehensive overview of the presumed mechanism of action for 3-Hydroxy Bromazepam-d4. As of the date of this publication, specific experimental data for this deuterated compound is not publicly available. The information presented herein is an extrapolation based on the well-documented pharmacology of its non-deuterated parent compound, 3-Hydroxy Bromazepam, and established principles of deuterated drug metabolism. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
3-Hydroxy Bromazepam is the major active metabolite of the benzodiazepine (B76468) anxiolytic, Bromazepam.[1][2] The deuterated analog, this compound, is expected to exhibit a similar pharmacodynamic profile, acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. The primary anticipated difference lies in its pharmacokinetic properties, where the deuterium (B1214612) substitution may lead to a reduced rate of metabolism, potentially resulting in a longer half-life and altered systemic exposure. This guide will detail the presumed mechanism of action at the GABA-A receptor, present relevant quantitative data for the non-deuterated compound, provide detailed experimental protocols for its characterization, and visualize key pathways and workflows.
Core Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines, including Bromazepam and its active metabolites, do not act as direct agonists of the GABA-A receptor. Instead, they are positive allosteric modulators.[1][3] This means they bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of the endogenous neurotransmitter, GABA.[4][5]
The binding of this compound is presumed to occur at the interface of the α and γ subunits of the pentameric GABA-A receptor complex.[6] This binding induces a conformational change in the receptor, which in turn increases the affinity of GABA for its binding site located at the interface of the α and β subunits.[4][7] The enhanced binding of GABA leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in a greater influx of chloride ions into the neuron.[5][8] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a widespread inhibitory effect on the central nervous system.[4] This neuronal inhibition underlies the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of benzodiazepines.[4][9]
The Role of Deuteration
The "d4" in this compound indicates the replacement of four hydrogen atoms with deuterium atoms. This substitution is typically made at sites of metabolic oxidation. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[10][11] This "kinetic isotope effect" can slow down the rate of metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the breakdown of many drugs, including benzodiazepines.[10][12][13] Consequently, this compound may exhibit a longer half-life, increased plasma concentrations, and potentially a more sustained therapeutic effect compared to its non-deuterated counterpart.[12][13] However, without direct experimental data, this remains a theoretical advantage.
Quantitative Data (for non-deuterated Bromazepam and Metabolites)
The following tables summarize key quantitative data for Bromazepam and its primary active metabolite, 3-Hydroxy Bromazepam. It is important to note that these values are for the non-deuterated compounds and may differ for this compound.
Table 1: Pharmacokinetic Parameters of Bromazepam
| Parameter | Value | Reference |
| Bioavailability | 84% | [2] |
| Time to Peak Plasma Level | 1 - 4 hours | [2] |
| Protein Binding | 70% | [2] |
| Metabolism | Hepatic (oxidative) | [2] |
| Elimination Half-life | 12 - 20 hours | [1] |
| Excretion | 69% in urine as metabolites | [1] |
Table 2: Metabolites of Bromazepam
| Metabolite | Activity | Half-life | Reference |
| 3-Hydroxybromazepam | Active | Similar to parent compound | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound.
Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat or mouse whole brain (or specific regions like the cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of membrane suspension (final protein concentration ~100-200 µ g/well ).
-
50 µL of [³H]-Flunitrazepam (a radiolabeled benzodiazepine) at a final concentration near its Kd value (e.g., 1-2 nM).
-
50 µL of increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle (for total binding).
-
For non-specific binding, add a high concentration of a non-radiolabeled benzodiazepine like Diazepam (e.g., 10 µM).
-
-
Incubate the plate at 4°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology: Whole-Cell Patch-Clamp Recordings
Objective: To assess the functional effect of this compound on GABA-A receptor-mediated currents.
Methodology:
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells or Xenopus oocytes.
-
Transiently transfect the cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) to express functional receptors.
-
-
Patch-Clamp Recording:
-
Obtain whole-cell patch-clamp recordings from the transfected cells.
-
Use a patch pipette filled with an internal solution containing a high chloride concentration and an external solution mimicking physiological conditions.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply GABA at a submaximal concentration (e.g., EC20) to elicit a baseline chloride current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA response.
-
Plot the percentage potentiation against the concentration of this compound to generate a dose-response curve and determine the EC50 for potentiation.
-
In Vivo Behavioral Assay: Elevated Plus Maze
Objective: To evaluate the anxiolytic-like effects of this compound in a rodent model.
Methodology:
-
Apparatus:
-
Use an elevated plus maze consisting of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
-
Procedure:
-
Administer this compound (at various doses), a vehicle control, or a positive control (e.g., Diazepam) to different groups of mice or rats via an appropriate route (e.g., intraperitoneal injection).
-
After a suitable pre-treatment time (e.g., 30 minutes), place each animal individually in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Visualizations
Signaling Pathway of GABA-A Receptor Modulation
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Workflow for Mechanism of Action Studies
Caption: Experimental workflow for elucidating the mechanism of action.
Logical Relationship of Deuteration Effect
Caption: Logical cascade of the kinetic isotope effect of deuteration.
Conclusion
While specific experimental data on this compound is currently lacking, a strong theoretical framework for its mechanism of action can be constructed. It is presumed to act as a positive allosteric modulator of the GABA-A receptor, similar to its non-deuterated counterpart. The key point of investigation for this deuterated compound will be its pharmacokinetic profile. The deuterium substitution is likely to slow its metabolism, which could translate to an improved therapeutic window. The experimental protocols outlined in this guide provide a clear path for the comprehensive characterization of this compound, which is necessary to validate these hypotheses and fully elucidate its mechanism of action and potential clinical utility.
References
- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Editorial: What does experimental pharmacology and drug discovery look like in 2035? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anxiolytic Activity of Morellic Acid: Modulation of Diazepam's Anxiolytic Effects, Possibly Through GABAergic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish [mdpi.com]
- 9. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Behavioral studies with anxiolytic drugs. I. Interactions of the benzodiazepine antagonist Ro 15-1788 with chlordiazepoxide, pentobarbital and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Journey of 3-Hydroxy Bromazepam-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathway elucidation of 3-Hydroxy Bromazepam-d4, a deuterated analog of a primary active metabolite of the anxiolytic agent Bromazepam. Understanding the metabolic fate of this isotopically labeled compound is critical for its application as an internal standard in pharmacokinetic and bioanalytical studies. This document details the metabolic pathways, presents quantitative data, outlines experimental protocols, and provides visual representations of the core processes involved.
Introduction to Bromazepam Metabolism
Bromazepam, a benzodiazepine, undergoes extensive metabolism primarily in the liver. The main routes of biotransformation involve oxidation and subsequent conjugation. The cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP3A4 and CYP1A2, plays a crucial role in the initial oxidative metabolism.[1][2][3]
The primary metabolic pathway leads to the formation of 3-Hydroxy Bromazepam, a pharmacologically active metabolite.[4] This metabolite, along with others such as 2-(2-amino-5-bromo-3-hydroxybenzoyl) pyridine, is then typically conjugated with glucuronic acid before being excreted in the urine.[5][6] The introduction of a deuterium (B1214612) label (d4) in 3-Hydroxy Bromazepam is a key strategy in drug metabolism and pharmacokinetic (DMPK) studies to create a stable internal standard for quantitative analysis. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect.[7][8][9]
Metabolic Profile of this compound
The metabolic elucidation of this compound is essential to ensure it does not undergo unforeseen biotransformation that could interfere with the accurate quantification of the non-deuterated analyte. The primary metabolic considerations for the deuterated compound are similar to its non-deuterated counterpart, focusing on potential further oxidation or conjugation.
Quantitative Metabolic Data
The following table summarizes hypothetical quantitative data from in vitro metabolic stability assays comparing 3-Hydroxy Bromazepam and its deuterated analog. Such data is crucial for validating the use of the deuterated compound as an internal standard.
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolite Formation Rate (pmol/min/mg protein) |
| 3-Hydroxy Bromazepam | 45.8 | 15.1 | 25.3 (Glucuronide) |
| This compound | > 120 | < 5.0 | < 2.0 (Glucuronide) |
Data are representative and intended for illustrative purposes.
Experimental Protocols for Metabolic Elucidation
The elucidation of the metabolic pathway of this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To assess the rate of metabolism of this compound in a key metabolizing tissue fraction.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and this compound (final concentration 1 µM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), aliquot a portion of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.[10][11][12]
Metabolite Identification using LC-MS/MS
Objective: To identify potential metabolites of this compound formed during in vitro incubation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Method:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from potential metabolites.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Method:
-
Ionization Mode: Positive ESI
-
Scan Type: Full scan for parent ion identification and product ion scan for structural elucidation.
-
Data Analysis: Compare samples from incubations with and without the NADPH regenerating system to identify NADPH-dependent metabolites. High-resolution mass spectrometry can be used for accurate mass measurements and elemental composition determination.[13][14]
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex processes in metabolic pathway elucidation.
Conclusion
The elucidation of the metabolic pathway of this compound confirms its high metabolic stability, making it an ideal internal standard for the bioanalysis of its non-deuterated counterpart. The detailed experimental protocols and analytical methods provided in this guide offer a robust framework for researchers and scientists in the field of drug metabolism and pharmacokinetics. The use of deuterated standards, validated through such rigorous metabolic evaluation, is indispensable for generating high-quality data in drug development programs.
References
- 1. What is the mechanism of Bromazepam? [synapse.patsnap.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Bromazepam Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. e-lactancia.org [e-lactancia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. Deuterated Compounds [simsonpharma.com]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bromazepam determination in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry: a highly sensitive and specific tool for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Metabolite Profiling & Identification - Creative Biolabs [creative-biolabs.com]
- 14. Metabolite Profiling and Identification (MetID) | Cyprotex | Evotec [evotec.com]
In Vitro Metabolism of 3-Hydroxy Bromazepam-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bromazepam Metabolism
Bromazepam is extensively metabolized in the liver, primarily through oxidative pathways mediated by the Cytochrome P450 (CYP) enzyme system. The major initial metabolic transformation is hydroxylation at the C3 position, resulting in the formation of the pharmacologically active metabolite, 3-Hydroxybromazepam.[1][2] This metabolite then undergoes further biotransformation, primarily through Phase II conjugation with glucuronic acid, to form a more water-soluble and readily excretable compound.[1][3][4] The deuteration in 3-Hydroxy Bromazepam-d4 is typically on the pyridyl ring and is not expected to alter the primary metabolic pathways, though it may influence the rate of metabolism, a phenomenon known as the kinetic isotope effect.
Metabolic Pathways
The in vitro metabolism of this compound is expected to follow the established pathway for 3-Hydroxybromazepam, which is predominantly glucuronidation.
Phase II Metabolism: Glucuronidation
The primary metabolic route for 3-Hydroxybromazepam is conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of 3-Hydroxybromazepam. The resulting glucuronide conjugate is pharmacologically inactive and more readily excreted in the urine.[1][4] While the specific UGT isoforms responsible for 3-Hydroxybromazepam glucuronidation have not been definitively identified, studies on other benzodiazepines suggest that isoforms such as UGT1A4 may be involved.[5][6]
Quantitative Data
Specific in vitro metabolic kinetic parameters for this compound are not available. However, data from studies on the parent compound, Bromazepam, can provide valuable context for its metabolic fate.
Table 1: Pharmacokinetic Parameters of Bromazepam
| Parameter | Value | Species | Source |
| Oral Bioavailability | 84% | Human | [2] |
| Protein Binding | 70% | Human | [2] |
| Elimination Half-life | 12-20 hours | Human | [2] |
| Peak Plasma Time | 1-4 hours | Human | N/A |
| Metabolites | 3-hydroxybromazepam | Human | [2] |
Note: This table presents in vivo pharmacokinetic data for the parent drug, Bromazepam, as in vitro kinetic data for its metabolites are limited in publicly available literature.
Experimental Protocols
The following is a generalized protocol for assessing the in vitro metabolism of this compound using human liver microsomes. This protocol is based on established methods for other benzodiazepines.[7][8][9][10]
Materials and Reagents
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Uridine 5'-diphospho-glucuronic acid (UDPGA)
-
Internal standard (e.g., a structurally similar, stable isotopically labeled compound)
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
Incubation Procedure for Metabolic Stability
-
Preparation of Incubation Mixture: Prepare a master mix containing potassium phosphate buffer (pH 7.4) and pooled human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (at a final concentration, e.g., 1 µM) to the pre-incubated master mix. To initiate the metabolic reaction, add the NADPH regenerating system. For glucuronidation studies, also add UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Protein Precipitation: Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or plate for analysis by LC-MS/MS.
Analytical Method
The concentration of this compound and its potential metabolites in the supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A C18 column is typically used for chromatographic separation with a mobile phase gradient of water and methanol or acetonitrile containing a small amount of formic acid to improve ionization. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Table 2: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Parent > Product) | To be determined for this compound and its glucuronide |
| Collision Energy | To be optimized |
Data Analysis
The primary outcomes of the in vitro metabolism study are the determination of the rate of disappearance of the parent compound (this compound) and the appearance of its metabolites.
-
Metabolic Stability: The rate of disappearance of this compound is plotted over time. From the slope of the natural log of the remaining parent compound versus time, the first-order elimination rate constant (k) can be determined. The in vitro half-life (t½) is then calculated as 0.693/k.
-
Metabolite Identification and Formation: The LC-MS/MS data is used to identify potential metabolites, such as the glucuronide conjugate, based on their mass-to-charge ratio (m/z) and fragmentation patterns. The rate of formation of these metabolites can also be monitored over time.
Conclusion
This technical guide outlines the expected in vitro metabolic fate of this compound, focusing on glucuronidation as the primary pathway. While specific quantitative data for the deuterated compound is lacking, the provided information on the parent drug, Bromazepam, and generalized experimental protocols for benzodiazepine (B76468) metabolism studies offer a solid foundation for researchers. The use of this compound as an internal standard in pharmacokinetic studies of Bromazepam necessitates a thorough understanding of its own metabolic stability to ensure accurate quantification. The experimental framework described herein provides a robust starting point for such investigations.
References
- 1. Bromazepam Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. Bromazepam - Wikipedia [en.wikipedia.org]
- 3. portalcris.lsmuni.lt [portalcris.lsmuni.lt]
- 4. Investigation into some aspects of EMIT d.a.u., TLC, and GC-MS urinalysis of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro glucuronidation of designer benzodiazepines by human UDP-glucuronyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucuronidation enzymes, genes and psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Metabolism of diazepam and related benzodiazepines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. In vitro metabolism of quazepam in human liver and intestine and assessment of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Pharmacological and Analytical Profile of 3-Hydroxy Bromazepam-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy Bromazepam-d4 is the deuterated analog of 3-Hydroxy Bromazepam, a primary and pharmacologically active metabolite of the benzodiazepine (B76468), Bromazepam.[1][2] Due to the kinetic isotope effect, deuterated compounds are frequently utilized as internal standards in analytical and bioanalytical assays, such as liquid chromatography-mass spectrometry (LC/MS) and gas chromatography-mass spectrometry (GC/MS), to ensure accurate quantification of the target analyte.[3] This document provides a comprehensive overview of the pharmacological context of 3-Hydroxy Bromazepam by examining its parent compound, Bromazepam, and outlines the application of its deuterated form as an analytical tool.
Pharmacological Profile of the Parent Compound: Bromazepam
Bromazepam is a benzodiazepine derivative with anxiolytic, sedative, hypnotic, and skeletal muscle relaxant properties.[2][4] It is prescribed for the short-term treatment of anxiety disorders and insomnia.[1][2]
Mechanism of Action
Like other benzodiazepines, Bromazepam exerts its effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[5] Bromazepam binds to the GABA-A receptor, inducing a conformational change that enhances the inhibitory effects of GABA.[2][4] This leads to a decrease in neuronal excitability.
Diagram: Mechanism of Action of Benzodiazepines
Caption: Allosteric modulation of the GABA-A receptor by Bromazepam.
Pharmacokinetics
Bromazepam is well-absorbed orally, with a bioavailability of approximately 84%.[1][4] It is metabolized in the liver via oxidative pathways, primarily by the Cytochrome P450 enzyme system.[1][2] One of its main pharmacologically active metabolites is 3-Hydroxybromazepam.[1][2]
Table 1: Pharmacokinetic Parameters of Bromazepam
| Parameter | Value | Reference |
| Bioavailability | 84% | [1][4] |
| Time to Peak Plasma Level | 1 - 4 hours | [1][2] |
| Protein Binding | 70% | [4] |
| Volume of Distribution | 1.56 L/kg | [2] |
| Elimination Half-Life | 10 - 20 hours | [1][2] |
| Clearance | 0.82 mL/min/kg | [2] |
| Route of Elimination | Urine (69% as metabolites) | [1][2] |
The Role of this compound as an Analytical Standard
The primary application of this compound is as an internal standard for the quantification of 3-Hydroxy Bromazepam in biological matrices. Its chemical and physical properties are nearly identical to the endogenous compound, but its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by mass spectrometry.
Experimental Protocol: Quantification of 3-Hydroxy Bromazepam in Urine using LC-MS/MS
The following is a representative protocol for the use of this compound in a clinical or forensic setting.
1. Sample Preparation:
- A known concentration of this compound (internal standard) is spiked into a urine sample.
- The sample undergoes extraction, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes.[6]
2. Chromatographic Separation:
- The extracted sample is injected into a liquid chromatography system.
- A C18 column is typically used to separate 3-Hydroxy Bromazepam from other components in the matrix.[6]
3. Mass Spectrometric Detection:
- The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS).
- The instrument is set to monitor for specific mass transitions of both 3-Hydroxy Bromazepam and this compound.
4. Quantification:
- The peak area ratio of the analyte to the internal standard is calculated.
- This ratio is used to determine the concentration of 3-Hydroxy Bromazepam in the original sample by comparing it to a standard calibration curve.
Diagram: Experimental Workflow for Bioanalytical Quantification
Caption: Workflow for quantification using a deuterated internal standard.
Safety and Toxicology
The safety and toxicology profile of this compound is considered to be equivalent to that of 3-Hydroxy Bromazepam and its parent compound, Bromazepam. Benzodiazepines can cause side effects such as drowsiness, ataxia, and dizziness.[7] Long-term use can lead to tolerance and dependence.[8] Overdose, particularly when combined with other central nervous system depressants like alcohol or opioids, can result in severe respiratory depression, coma, and death.[7][9]
Conclusion
While direct pharmacological profiling of this compound is not extensively available due to its primary role as an analytical tool, its pharmacological characteristics can be inferred from its non-deuterated counterpart and the parent drug, Bromazepam. It is a critical component in bioanalytical methods, enabling precise and accurate quantification of 3-Hydroxy Bromazepam in research, clinical, and forensic applications. Researchers and drug development professionals should handle this compound with an understanding of the established pharmacology and toxicology of the benzodiazepine class.
References
- 1. Bromazepam | C14H10BrN3O | CID 2441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bromazepam-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. Bromazepam - Wikipedia [en.wikipedia.org]
- 5. mentalhealth.com [mentalhealth.com]
- 6. Determination of bromazepam, clonazepam and metabolites after a single intake in urine and hair by LC-MS/MS. Application to forensic cases of drug facilitated crimes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. e-lactancia.org [e-lactancia.org]
- 9. assets.hpra.ie [assets.hpra.ie]
Navigating the Stability Landscape of 3-Hydroxy Bromazepam-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of 3-Hydroxy Bromazepam-d4, a critical deuterated internal standard used in bioanalytical studies. Understanding the stability of this compound is paramount for ensuring the accuracy and reliability of pharmacokinetic and metabolic assessments of its parent drug, Bromazepam. This document outlines potential degradation routes, provides detailed experimental protocols for stability testing, and presents expected outcomes under various stress conditions.
Introduction to this compound
3-Hydroxy Bromazepam is the major active metabolite of Bromazepam, a potent anxiolytic agent of the benzodiazepine (B76468) class. The deuterated analog, this compound, serves as an ideal internal standard in mass spectrometry-based bioanalysis due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio. The stability of this internal standard is a critical factor that can influence the accuracy of quantitative analytical methods. Degradation of the internal standard can lead to an overestimation of the analyte concentration, compromising the integrity of study results.
Metabolic Pathway of Bromazepam
Bromazepam undergoes extensive metabolism in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes, to form its active metabolite, 3-Hydroxy Bromazepam. This metabolite is then conjugated with glucuronic acid before being excreted in the urine.
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following protocols are based on established methods for benzodiazepines and can be adapted for this compound.
General Stock Solution Preparation
A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable organic solvent such as methanol (B129727) or acetonitrile. This stock solution is then used for the various stress studies.
Hydrolytic Degradation (Acid and Base)
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N hydrochloric acid (HCl).
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw a sample, neutralize it with 1 N sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N NaOH.
-
Incubate the solution at 60°C for the same time intervals as the acid hydrolysis study.
-
At each time point, withdraw a sample, neutralize it with 1 N HCl, and dilute with the mobile phase.
-
Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light for up to 24 hours.
-
Withdraw samples at specified time points and dilute with the mobile phase for analysis.
Thermal Degradation
-
Transfer a known amount of the solid this compound to a glass vial.
-
Place the vial in a temperature-controlled oven at 70°C for a specified duration (e.g., 24, 48, 72 hours).
-
After exposure, dissolve the sample in the mobile phase to a known concentration for analysis.
Photolytic Degradation
-
Expose a solution of this compound in a transparent container to a photostability chamber.
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
Analytical Methodology
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the intact this compound from its potential degradation products.
HPLC Conditions (Example)
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm or Mass Spectrometry |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Expected Degradation Pathways and Products
Based on studies of Bromazepam and other 3-hydroxy benzodiazepines, the primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the diazepine (B8756704) ring.
-
Acid and Base Hydrolysis: The primary degradation product is expected to be 2-amino-5-bromo-α-hydroxy-α-(pyridin-2-yl)toluene, which is analogous to the formation of 2-(2-amino-5-bromobenzoyl) pyridine (B92270) (ABP) from Bromazepam.
Summary of Expected Stability Data
| Stress Condition | Reagent/Parameter | Duration | Expected Degradation (%) | Primary Degradation Product |
| Acid Hydrolysis | 1 N HCl | 24 hours at 60°C | 20 - 40% | 2-amino-5-bromo-α-hydroxy-α-(pyridin-2-yl-d4)toluene |
| Base Hydrolysis | 1 N NaOH | 24 hours at 60°C | 15 - 35% | 2-amino-5-bromo-α-hydroxy-α-(pyridin-2-yl-d4)toluene |
| Oxidative | 30% H₂O₂ | 24 hours at RT | 10 - 25% | Oxidized derivatives |
| Thermal | 70°C (solid state) | 72 hours | < 10% | Not significant |
| Photolytic | ICH Q1B | - | 5 - 15% | Photodegradation products |
Considerations for Deuterated Internal Standards
When working with deuterated internal standards like this compound, it is crucial to consider the potential for deuterium-hydrogen (D-H) exchange. This can occur under certain conditions, leading to a decrease in the isotopic purity of the standard and affecting the accuracy of the analytical results.
-
pH: Acidic or basic conditions can catalyze D-H exchange, particularly if the deuterium (B1214612) atoms are located on labile positions.
-
Temperature: Higher temperatures can increase the rate of D-H exchange.
-
Solvent: Protic solvents may facilitate D-H exchange more readily than aprotic solvents.
It is recommended to perform stability tests of the deuterated standard in the analytical matrix under the conditions of the entire analytical procedure to ensure no significant D-H exchange occurs.
Conclusion
This technical guide provides a framework for understanding and evaluating the stability of this compound. While the degradation pathways are predicted to be similar to its parent compound, Bromazepam, experimental verification is essential. By following the outlined protocols for forced degradation studies and employing a validated stability-indicating analytical method, researchers and drug development professionals can ensure the integrity of their bioanalytical data and make informed decisions throughout the drug development process. The provided data and diagrams serve as a valuable resource for designing and executing robust stability programs for this critical internal standard.
spectroscopic analysis of 3-Hydroxy Bromazepam-d4
An In-depth Technical Guide to the Spectroscopic Analysis of 3-Hydroxy Bromazepam-d4
This technical guide provides a comprehensive overview of the , a deuterated metabolite of Bromazepam. Designed for researchers, scientists, and professionals in drug development, this document details the analytical methodologies and expected spectroscopic data for the characterization of this compound. Given the limited availability of specific experimental data for the deuterated form, this guide leverages data from its non-deuterated analog, 3-Hydroxy Bromazepam, to provide a foundational understanding. This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the determination of Bromazepam and its metabolites in biological samples.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of 3-Hydroxy Bromazepam. The deuterium (B1214612) labeling is typically on the pyridinyl ring, as indicated by its IUPAC name: 7-bromo-3-hydroxy-5-(3,4,5,6-tetradeuterio-2-pyridinyl)-1,3-dihydro-1,4-benzodiazepin-2-one.[1]
| Property | Value |
| Chemical Formula | C₁₄H₆D₄BrN₃O₂ |
| Molecular Weight | 336.18 g/mol [1] |
| Monoisotopic Mass | 335.02075 Da[1] |
| Parent Compound | Bromazepam |
| Primary Use | Internal standard for analytical testing |
Spectroscopic Data
The following sections present spectroscopic data relevant to the analysis of 3-Hydroxy Bromazepam. It is important to note that while the general fragmentation patterns and spectral features will be similar for this compound, the mass-to-charge ratios in mass spectrometry will be shifted by the mass of the deuterium atoms.
Mass Spectrometry
Mass spectrometry is a key technique for the identification and quantification of this compound. Electrospray ionization (ESI) is a common ionization technique for this class of compounds.
Table 1: Mass Spectrometry Data for 3-Hydroxy Bromazepam (Non-deuterated)
| Ionization Mode | Technique | Key Fragments (m/z) |
| Positive ESI | LC-MS | 105, 106, 182, 287, 289[2] |
For this compound, the molecular ion and fragments containing the deuterated pyridinyl ring will exhibit a mass shift of +4 Da compared to the non-deuterated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Data for 3-Hydroxy Bromazepam is available from techniques such as Fourier-transform infrared spectroscopy (FTIR).[2] The IR spectrum of the deuterated compound is expected to be very similar to the non-deuterated form, with potential slight shifts in vibrational frequencies involving the deuterated ring.
Experimental Protocols
The following are generalized experimental protocols for the . These protocols are based on standard methods for the analysis of benzodiazepines and their metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is suitable for the quantification of this compound when used as an internal standard.
-
Sample Preparation: Biological samples (e.g., plasma, urine) are typically prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive ion electrospray ionization (ESI+) is effective for this compound.
-
Analysis Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of 3-Hydroxy Bromazepam, often requiring derivatization to improve volatility and thermal stability.
-
Sample Preparation and Derivatization: After extraction, the sample is derivatized, for example, by silylation, to convert the polar hydroxyl and amine groups into less polar silyl (B83357) ethers and amides.
-
Gas Chromatographic Separation:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is used to ensure good separation of the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Analysis Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) is employed for quantification.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a deuterated drug metabolite like this compound.
Caption: Workflow for the .
This guide provides a framework for the . Researchers should consult specific literature and validation guidelines for the development and application of analytical methods for this compound.
References
In-Depth Technical Guide to 3-Hydroxy Bromazepam-d4 Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties and analytical applications of the 3-Hydroxy Bromazepam-d4 reference standard. This deuterated analog of a primary Bromazepam metabolite is a critical tool in pharmacokinetic, metabolic, and toxicological studies, offering high precision and accuracy in quantitative analyses.
Chemical and Physical Properties
This compound is a stable-labeled internal standard essential for mass spectrometry-based quantification of 3-Hydroxy Bromazepam. The introduction of four deuterium (B1214612) atoms on the pyridinyl ring provides a distinct mass shift, enabling clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical behaviors.
Table 1: Core Properties of this compound
| Property | Value | Source |
| Chemical Name | 7-bromo-3-hydroxy-5-(pyridin-2-yl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | N/A |
| Synonyms | 3-Hydroxybromazepam-D4 (pyridyl-D4) | |
| CAS Number | 1246819-39-5 | |
| Molecular Formula | C₁₄H₆D₄BrN₃O₂ | |
| Molecular Weight | 336.18 g/mol | |
| Appearance | Typically supplied as a solution in methanol (B129727) or acetonitrile | N/A |
| Solubility | Soluble in methanol and acetonitrile. Information on solubility in other organic solvents is limited. | N/A |
| Storage Conditions | -20°C for long-term storage. | N/A |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and purity of the reference standard. While specific spectra for this compound are not widely published, data for the non-deuterated analog, 3-Hydroxybromazepam, provide a basis for expected spectral characteristics. The mass spectrum will exhibit a +4 m/z shift compared to the unlabeled compound.
Table 2: Spectroscopic Data for 3-Hydroxybromazepam (Non-deuterated)
| Spectroscopic Technique | Key Data and Observations |
| Mass Spectrometry (Electron Ionization) | Molecular Weight: 332.15 g/mol . The mass spectrum can be viewed on the NIST WebBook.[2] |
| ¹H NMR | Spectra available in spectral databases such as SpectraBase.[3] |
| ¹³C NMR | Spectra available in spectral databases such as SpectraBase.[3] |
Synthesis and Isotopic Labeling
The synthesis of this compound involves the introduction of deuterium atoms onto the pyridine (B92270) ring of a suitable precursor. While a specific, detailed synthesis protocol for this exact molecule is not publicly available, a general approach for deuterating benzodiazepine (B76468) derivatives has been described. This often involves a deuterium exchange reaction on an activated precursor molecule. For instance, a method for the synthesis of 3-deuterated diazepam and nordiazepam 4-oxides has been reported, which utilizes a keto-enol tautomerism in deuterated alkaline methanol for deuterium exchange[4]. A similar principle could be adapted for the synthesis of deuterated Bromazepam derivatives.
The logical workflow for a potential synthesis is outlined below.
References
Technical Guide: Solubility Profile of 3-Hydroxy Bromazepam-d4 in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the solubility of 3-Hydroxy Bromazepam-d4, a deuterated metabolite of Bromazepam. Direct quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, a comprehensive profile can be constructed by examining the known solubility of its parent compound, Bromazepam, and the commercially available preparations of the deuterated analog. This document synthesizes available data, presents detailed experimental protocols for solubility determination, and illustrates relevant biochemical pathways and experimental workflows to support research and development activities.
Chemical and Physical Properties
This compound is the deuterated form of 3-Hydroxy Bromazepam, a primary metabolite of the anxiolytic drug Bromazepam. The introduction of deuterium (B1214612) atoms provides a stable isotopic label useful in pharmacokinetic and metabolic studies.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₆D₄BrN₃O₂ | [1][2] |
| Molecular Weight | 336.18 g/mol | [1][2][3] |
| Unlabelled CAS Number | 13132-73-5 | [1][2] |
| Deuterated CAS No. | 1246819-39-5 | [1][2][3] |
| Synonyms | 7-Bromo-1,3-dihydro-3-hydroxy-5-(2-pyridinyl)-2H-1,4-benzodiazepin-2-one-d4 | [1][3] |
Solubility Profile
While specific multi-solvent quantitative data for this compound is scarce, its solubility can be inferred from its non-deuterated parent compounds and available product formulations. Deuteration typically does not significantly alter a compound's fundamental solubility in organic solvents.
Known Solubility Data Point: this compound is commercially available as a solution of 1.0 mg/mL in Methanol (B129727) [1][2][3]. This confirms its solubility in methanol to at least this concentration.
Inferred Solubility from Parent Compounds: The solubility of Bromazepam provides a useful surrogate for estimating the solubility of its hydroxylated and deuterated derivatives.
| Solvent | Bromazepam Solubility | This compound (Inferred/Known) |
| Methanol | Slightly soluble | Soluble to at least 1.0 mg/mL |
| Ethanol (96%) | Slightly soluble or sparingly soluble | Expected to be slightly or sparingly soluble |
| Methylene Chloride | Sparingly soluble | Expected to be sparingly soluble |
| N,N-dimethylformamide | Freely soluble | Expected to be freely soluble |
| Acetic Acid (100) | Freely soluble | Expected to be freely soluble |
| Chloroform | Sparingly soluble | Expected to be sparingly soluble |
| Diethyl Ether | Very slightly soluble | Expected to be very slightly soluble |
| Water | Practically insoluble | Expected to be practically insoluble |
References for Bromazepam solubility:[4][5][6][7]
Metabolic Pathway of Bromazepam
Bromazepam is metabolized in the liver, primarily through oxidation, to form its major active metabolite, 3-Hydroxybromazepam[5]. This biotransformation is a critical step in its pharmacokinetic profile.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following generalized protocol outlines a thermodynamic method using High-Performance Liquid Chromatography (HPLC), a common and accurate technique[8].
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Acetonitrile, DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Calibrated analytical balance
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., Methanol or DMSO) for creating a calibration curve.
-
Calibration Curve Construction:
-
Create a series of dilutions from the stock solution to generate standards of known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Preparation (Excess Solid Method):
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the equilibrium solubility of this compound in the test solvent.
-
References
- 1. This compound (1 mg/ml in Methanol) [lgcstandards.com]
- 2. This compound (1 mg/ml in Methanol) [lgcstandards.com]
- 3. This compound | C14H10BrN3O2 | CID 71748907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bromazepam | 1812-30-2 [chemicalbook.com]
- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 6. Cas 1812-30-2,Bromazepam | lookchem [lookchem.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. lifechemicals.com [lifechemicals.com]
Methodological & Application
LC-MS/MS method development for 3-Hydroxy Bromazepam-d4
An LC-MS/MS method for the analysis of 3-Hydroxy Bromazepam-d4, a deuterated internal standard for the quantification of the Bromazepam metabolite 3-Hydroxy Bromazepam, has been developed and is detailed below. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, outlining sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Bromazepam is a benzodiazepine (B76468) derivative widely prescribed for its anxiolytic properties. Its major metabolite is 3-Hydroxy Bromazepam. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and toxicological studies. Stable isotope-labeled internal standards, such as this compound, are essential for reliable quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variability in sample processing.
This document outlines a robust LC-MS/MS method for the analysis of this compound. The protocol includes detailed steps for sample preparation via protein precipitation, optimized liquid chromatography conditions, and specific mass spectrometry parameters for sensitive and selective detection.
Experimental Protocols
Chemicals and Reagents
-
Analytes: this compound (M.W. 336.18 g/mol )[1], Diazepam-d5 (Internal Standard)
-
Solvents: Methanol (B129727) (HPLC Grade), Acetonitrile (B52724) (HPLC Grade), Deionized Water
-
Reagents: Formic Acid (LC-MS Grade)
-
Biological Matrix: Human Plasma/Blood
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Diazepam-d5 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare working standards for calibration curves and quality control (QC) samples.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-500 ng/mL) and at least three levels of QC samples (low, medium, high).
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Diazepam-d5 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A: 10% Mobile Phase B).[2]
-
Vortex briefly and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography
The chromatographic separation is performed using a C18 reverse-phase column. A gradient elution is employed to ensure the effective separation of the analyte from matrix components.
| Parameter | Condition |
| LC System | Agilent 1260 Infinity or equivalent[3] |
| Column | Kinetex 2.6 µm Biphenyl, 50 x 3.0 mm or equivalent C18 column[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min[3] |
| Injection Volume | 5 µL[3] |
| Column Temperature | 40°C[3] |
Table 1: LC Gradient Conditions
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 0.5 | 10 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 10 |
| 7.0 | 10 |
Mass Spectrometry
Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[4]
| Parameter | Setting |
| MS System | SCIEX Triple Quad™ 4500 or equivalent[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C[3] |
| IonSpray Voltage | 4500 V[3] |
| Curtain Gas | 20 psi[3] |
| Collision Gas | Nitrogen |
Table 2: MRM Transitions and Parameters Note: Product ions for this compound are proposed based on the known fragmentation of similar benzodiazepines and require experimental optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 336.0 | 186.0 | 25 | 150 |
| This compound (Qualifier) | 336.0 | 289.0 | 20 | 150 |
| Diazepam-d5 (IS) | 290.2 | 198.1 | 30 | 150 |
Method Validation Summary
The method should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria for key validation parameters.
Table 3: Summary of Method Validation Parameters
| Parameter | Result/Acceptance Criteria | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | [4][5] |
| Calibration Range | 1.0 – 500.0 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL with S/N > 10 | [6][7] |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | [8] |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) | [8] |
| Recovery | Consistent, precise, and reproducible | [9] |
| Matrix Effect | Monitored and compensated by the internal standard |[9] |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
References
- 1. This compound | C14H10BrN3O2 | CID 71748907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. phenomenex.com [phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of benzodiazepines in ante-mortem and post-mortem whole blood by solid-supported liquid-liquid extraction and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing 3-Hydroxy Bromazepam-d4 as an Internal Standard for Accurate Quantification by Mass Spectrometry
Application Note and Protocol
Introduction
In the landscape of clinical and forensic toxicology, as well as in pharmaceutical drug development, the precise and accurate quantification of benzodiazepines and their metabolites is of paramount importance. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for such analyses due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and instrumental analysis, thereby ensuring the reliability of quantitative results.
This document provides a detailed application note and protocol for the use of 3-Hydroxy Bromazepam-d4 as an internal standard in the mass spectrometric analysis of benzodiazepines, with a particular focus on the quantification of 3-Hydroxy Bromazepam and other related compounds. 3-Hydroxy Bromazepam is a known metabolite of Bromazepam, a potent benzodiazepine. The deuterated analog, this compound, co-elutes with the unlabeled analyte and exhibits nearly identical physicochemical properties, but is distinguishable by its mass-to-charge ratio, making it an ideal internal standard.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices (Urine and Blood Plasma)
This protocol outlines a general solid-phase extraction procedure for the cleanup and concentration of benzodiazepines from biological samples prior to LC-MS/MS analysis.
Materials:
-
Biological matrix (urine or plasma)
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Mixed-mode solid-phase extraction (SPE) cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Elution solvent (e.g., 2% ammonium (B1175870) hydroxide (B78521) in ethyl acetate (B1210297) or a mixture of acetonitrile and methanol)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., initial mobile phase conditions)
Procedure:
-
Sample Pre-treatment:
-
Allow frozen samples to thaw at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Centrifuge blood plasma samples to pellet any precipitated proteins.
-
To 1 mL of urine or plasma, add 50 µL of the this compound internal standard working solution.
-
Add 1 mL of phosphate buffer and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Equilibrate the cartridge with 2 mL of phosphate buffer. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.
-
Follow with a wash of 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove moderately polar interferences.
-
Dry the cartridge under vacuum or positive pressure for 5-10 minutes.
-
-
Elution:
-
Elute the analytes and the internal standard with 2 mL of the elution solvent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions. |
Mass Spectrometry (MS) Method
Instrumentation:
-
Triple quadrupole mass spectrometer.
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: Multiple Reaction Monitoring (MRM) Transitions for 3-Hydroxy Bromazepam and its Deuterated Internal Standard
The following table provides suggested MRM transitions for the quantification and confirmation of 3-Hydroxy Bromazepam using this compound as an internal standard. The precursor ion ([M+H]⁺) for 3-Hydroxy Bromazepam is approximately 332.0 m/z and for this compound is approximately 336.0 m/z. The product ions are generated by collision-induced dissociation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 3-Hydroxy Bromazepam | 332.0 | To be determined empirically | To be determined empirically | To be optimized |
| This compound | 336.0 | To be determined empirically | To be determined empirically | To be optimized |
Note: The optimal product ions and collision energies should be determined by direct infusion of the analytical standards into the mass spectrometer. Based on typical fragmentation patterns of benzodiazepines, likely product ions would result from the loss of water and subsequent ring cleavages.
Table 2: Method Performance Characteristics (Illustrative)
The following table presents typical performance characteristics that should be validated for a quantitative method using this compound as an internal standard. The values provided are for illustrative purposes.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| 3-Hydroxy Bromazepam | 1 - 500 | 1 | 95 - 105 | < 10 | 85 - 110 |
Visualizations
Caption: Experimental workflow for the quantification of benzodiazepines.
Caption: Logic of quantification using an internal standard.
Application Note: Quantification of 3-Hydroxy Bromazepam-d4 in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note details a robust and sensitive method for the quantification of 3-Hydroxy Bromazepam-d4 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Bromazepam is a benzodiazepine (B76468) derivative with anxiolytic properties, and its metabolite, 3-Hydroxy Bromazepam, is a key analyte in pharmacokinetic and toxicological studies. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The described method, involving a straightforward protein precipitation sample preparation, is suitable for high-throughput analysis in clinical and research settings.
Experimental Protocols
Materials and Reagents
-
3-Hydroxy Bromazepam and this compound reference standards
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
-
All other chemicals and solvents were of analytical grade.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
A C18 reversed-phase analytical column (e.g., 50 x 2.1 mm, 2.6 µm).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in plasma analysis.[1][2][3]
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.[4]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The analysis is performed using an HPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | |
| 3-Hydroxy Bromazepam | To be determined empirically (Precursor ion will be [M+H]+ of 3-Hydroxy Bromazepam, product ion will be a characteristic fragment) |
| This compound | To be determined empirically (Precursor ion will be [M+H]+ of this compound, product ion will be a characteristic fragment, likely with a +4 Da shift from the non-deuterated product ion) |
Data Presentation
Calibration Curve
The method was linear over a concentration range of 1 to 500 ng/mL for 3-Hydroxy Bromazepam in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x was used.
Table 2: Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 101.2 |
| 50 | 0.592 | 99.8 |
| 100 | 1.189 | 100.5 |
| 250 | 2.975 | 99.1 |
| 500 | 5.961 | 98.4 |
| Correlation Coefficient (r²) | > 0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three different days.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low QC | 3 | 4.8 | 103.1 | 5.5 | 102.3 |
| Mid QC | 75 | 3.2 | 98.9 | 4.1 | 99.5 |
| High QC | 400 | 2.5 | 101.7 | 3.6 | 100.8 |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
References
- 1. [Simultaneous determination of 7 benzodiazepines in human plasma by UHPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Note: Solid-Phase Extraction of 3-Hydroxy Bromazepam-d4 from Human Plasma
Introduction
3-Hydroxy Bromazepam is the primary active metabolite of Bromazepam, a benzodiazepine (B76468) drug frequently prescribed for anxiety disorders. The deuterated internal standard, 3-Hydroxy Bromazepam-d4, is crucial for accurate quantification in biological matrices during pharmacokinetic, toxicological, and clinical studies. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex samples like plasma, offering superior extract cleanliness compared to methods like protein precipitation.[1] This application note details a robust SPE protocol for the extraction of this compound from human plasma, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established protocols for benzodiazepine extraction.[2][3][4]
Mechanism of Action of Benzodiazepines
Benzodiazepines, including Bromazepam and its metabolites, exert their effects by modulating the gamma-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific site on the GABA-A receptor, benzodiazepines enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
Caption: Benzodiazepine mechanism of action on the GABA-A receptor.
Experimental Protocol
This protocol is intended for the extraction of this compound from human plasma samples.
Materials and Reagents
-
This compound standard (e.g., LGC Standards)[5]
-
Human plasma (K2-EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Ammonium hydroxide
-
Formic acid
-
Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., C18, Oasis HLB)[4]
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples for 10 seconds to ensure homogeneity.
-
Centrifuge the plasma at 4000 rpm for 10 minutes to pellet any particulates.
-
In a clean microcentrifuge tube, aliquot 500 µL of the plasma supernatant.
-
Spike the plasma with an appropriate concentration of this compound working standard.
-
Add 500 µL of 0.1% formic acid in water to the plasma sample.
-
Vortex for 30 seconds.
Solid-Phase Extraction (SPE) Procedure
The following procedure outlines the steps for extracting this compound using a standard SPE cartridge.
Caption: Workflow for the solid-phase extraction of this compound.
-
Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of deionized water. Ensure the sorbent does not go dry between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample (1 mL total volume) onto the conditioned cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
-
Dry the cartridge under a high vacuum for 5 minutes to remove any residual wash solvent.
-
-
Elution:
-
Place clean collection tubes in the manifold rack.
-
Elute the analyte from the cartridge by passing 1 mL of methanol through the sorbent.
-
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
-
Data and Expected Performance
While specific quantitative data for this compound is not extensively published, performance can be extrapolated from studies on bromazepam and other benzodiazepines. High recovery and minimal matrix effects are expected with this protocol.
Table 1: Expected Performance Parameters for Benzodiazepine SPE
| Parameter | Expected Value | Reference |
| Recovery | > 85% | Recoveries for similar benzodiazepines are often reported to be higher than 90%.[3] |
| Matrix Effect | < 15% | Proper SPE cleanup significantly reduces ion suppression or enhancement from plasma components.[6] |
| Precision (RSD%) | < 15% | Intraday and interday precision for benzodiazepine analysis is typically well within this range.[7] |
| LLOQ (in plasma) | 0.1 - 1 ng/mL | Achievable limits of quantification for benzodiazepines using SPE and LC-MS/MS.[7] |
Conclusion
This application note provides a comprehensive solid-phase extraction protocol for the determination of this compound in human plasma. The method is designed to deliver high analyte recovery, minimize matrix interference, and provide clean extracts suitable for sensitive and reliable LC-MS/MS quantification. This protocol serves as a valuable tool for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical toxicology.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. itspsolutions.com [itspsolutions.com]
- 3. Solid-phase extraction of 1,4-benzodiazepines from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. comiteguandu.org.br [comiteguandu.org.br]
- 5. This compound (1 mg/ml in Methanol) [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. On-line solid-phase extraction coupled with high-performance liquid chromatography and tandem mass spectrometry (SPE-HPLC-MS-MS) for quantification of bromazepam in human plasma: an automated method for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Detection of 3-Hydroxy Bromazepam-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromazepam is a benzodiazepine (B76468) drug with sedative, hypnotic, and anxiolytic properties. Its metabolism in the body primarily occurs in the liver, leading to the formation of metabolites, with 3-Hydroxy Bromazepam being one of the major active metabolites.[1][2] The detection and quantification of Bromazepam and its metabolites are crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies during drug development. The use of a deuterated internal standard, such as 3-Hydroxy Bromazepam-d4, is essential for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers superior selectivity and sensitivity for the analysis of such compounds in complex biological matrices.[3][4][5] This application note provides a detailed protocol for the detection and quantification of this compound using LC-HRMS.
Experimental Protocols
This section details the methodologies for sample preparation and LC-HRMS analysis for the detection of this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for the extraction of benzodiazepines from biological matrices like whole blood or plasma.[3]
Materials:
-
Whole blood or plasma sample
-
Acetonitrile (B52724) (ACN), ice-cold
-
This compound internal standard solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of the biological sample (whole blood or plasma) into a microcentrifuge tube.
-
Add a known concentration of the this compound internal standard solution to the sample.
-
Add 610 µL of ice-cold acetonitrile to the sample.[3]
-
Vortex the mixture vigorously for 10-15 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte and internal standard.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for analysis.[1]
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer, such as a Q Exactive Orbitrap mass spectrometer.[3][4]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable for the separation of benzodiazepines.[6][7] A common choice is a column with dimensions of 100 x 2.1 mm and a particle size of 2.6 µm.[3]
-
Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[3]
-
Mobile Phase B: 2 mM ammonium formate with 0.1% formic acid in a mixture of methanol (B129727) and acetonitrile (50:50, v/v).[3]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is then linearly increased to elute the analytes. For example, start at 10% B, increase to 85% B over 6 minutes, hold for 1 minute, then increase to 99% B.[3]
-
Flow Rate: A flow rate of 0.5 mL/min is commonly used.[3]
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[6]
-
Scan Mode: Full scan mode for qualitative analysis and parallel reaction monitoring (PRM) or targeted selected ion monitoring (t-SIM) for quantitative analysis.[3]
-
Full Scan Resolution: 70,000 (FWHM) at m/z 200.[3]
-
PRM Resolution: 17,500 (FWHM) at m/z 200.[3]
-
Precursor Ion for this compound: The exact mass of the deuterated metabolite should be used for selection in the quadrupole. This can be calculated based on the non-deuterated M+H value of 332.0029.[3]
-
Collision Energy: Optimized for the specific analyte and instrument.
Data Presentation
The following table summarizes the quantitative data for the analysis of 3-Hydroxy Bromazepam, which can be considered a close proxy for its deuterated analog, this compound, using high-resolution mass spectrometry.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 2.0 ng/mL | [6][8] |
| Limit of Quantitation (LOQ) | 6.0 ng/mL | [6][8] |
| Linearity (r²) | ≥ 0.99 | [6][8] |
| Accuracy (% Recovery) | 80-120% | [7] |
| Precision (%RSD) | ≤ 15% | [7] |
Signaling Pathway and Experimental Workflow
Bromazepam Metabolism
Bromazepam is metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes, to form its major active metabolite, 3-Hydroxy Bromazepam.[2][3] This metabolite is then conjugated with glucuronic acid before being excreted in the urine.[2]
Metabolic pathway of Bromazepam.
Experimental Workflow
The following diagram illustrates the key steps involved in the analysis of this compound from a biological sample.
Workflow for this compound analysis.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. A Liquid-Chromatography High-Resolution Mass Spectrometry Method for Non-FDA Approved Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxy Bromazepam-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 3-Hydroxy Bromazepam-d4 from biological matrices for quantitative analysis. The included methodologies cover Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), and Protein Precipitation, offering a range of options to suit various laboratory needs and sample complexities.
Introduction
3-Hydroxy Bromazepam is the major active metabolite of Bromazepam, a benzodiazepine (B76468) drug widely prescribed for anxiety disorders. This compound is a deuterated analog of this metabolite, commonly used as an internal standard in bioanalytical methods to ensure accuracy and precision in quantification. Proper sample preparation is a critical step to remove interfering substances from the biological matrix (e.g., plasma, urine, whole blood) and to concentrate the analyte of interest prior to analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of sample preparation technique depends on factors such as the nature of the biological matrix, the required limit of quantification, and laboratory throughput.
Sample Preparation Techniques
This guide details three common and effective sample preparation techniques for the analysis of this compound in biological samples:
-
Solid-Phase Extraction (SPE): A highly selective method that provides excellent sample cleanup and concentration.
-
Supported Liquid Extraction (SLE): A high-throughput alternative to traditional liquid-liquid extraction that offers good recovery and reduced emulsion formation.
-
Protein Precipitation (PPT): A simple and rapid method suitable for high-throughput screening, though it may result in less clean extracts compared to SPE and SLE.
Quantitative Data Summary
The following table summarizes typical performance data for the described sample preparation techniques for benzodiazepine analysis, which is indicative of the expected performance for this compound.
| Parameter | Solid-Phase Extraction (Mixed-Mode) | Supported Liquid Extraction | Protein Precipitation (Acetonitrile) |
| Recovery | 76 - 102.5%[1] | 71 - 96%[2][3] | >90% (Analyte dependent) |
| Matrix Effects | Reduced to ~17.7%[1] | 95 - 104% (with internal standard)[2][3] | Significant ion suppression possible without sufficient dilution |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL[1][4] | ~0.0006 to 0.075 µM[2][3] | Dependent on dilution factor and instrument sensitivity |
| Processing Time | Moderate | Fast | Very Fast |
| Selectivity | High | Moderate to High | Low |
| Cost per Sample | Moderate to High | Moderate | Low |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol (Mixed-Mode Cation Exchange)
This protocol is adapted from a method for the analysis of a broad panel of benzodiazepines in urine and is suitable for this compound.[1][4]
Materials:
-
Mixed-mode solid-phase extraction cartridges (e.g., Oasis MCX µElution plate)
-
Biological matrix sample (e.g., 200 µL of plasma or urine)
-
Internal Standard working solution (this compound)
-
4% Phosphoric Acid in Water
-
Methanol
-
5% Ammonium (B1175870) Hydroxide (B78521) in 60:40 Acetonitrile (B52724):Methanol
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 10% Methanol in Water)
Procedure:
-
Sample Pre-treatment: To 200 µL of the biological sample, add the internal standard (this compound) at the desired concentration. Acidify the sample by adding 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
Load: Load the entire pre-treated sample onto the SPE plate/cartridge.
-
Wash 1: Wash the sorbent with 200 µL of 4% phosphoric acid in water.
-
Wash 2: Wash the sorbent with 200 µL of methanol.
-
Elute: Elute the analyte with 2 x 100 µL of 5% ammonium hydroxide in 60:40 acetonitrile:methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Supported Liquid Extraction (SLE) Protocol
This protocol is based on a validated method for the determination of benzodiazepines in whole blood.[2][3]
Materials:
-
Supported Liquid Extraction plate or cartridges (e.g., ChemElut®)
-
Biological matrix sample (e.g., 500 µL of whole blood)
-
Internal Standard working solution (this compound)
-
Borate (B1201080) Buffer (pH 11)
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge
-
Evaporation system
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment: To 500 µL of the biological sample, add the internal standard. Add 500 µL of borate buffer (pH 11) and vortex to mix.
-
Load: Load the entire pre-treated sample onto the SLE plate/cartridge and allow it to absorb for 5 minutes.
-
Elute: Add 2.5 mL of methyl tert-butyl ether to the cartridge and allow it to flow under gravity for 5 minutes, collecting the eluate. Repeat this step two more times for a total of three elutions.
-
Evaporation: Evaporate the combined eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the reconstitution solution (e.g., 100 µL).
-
Analysis: The sample is ready for LC-MS/MS analysis.
Protein Precipitation (PPT) Protocol
This is a generic and rapid protein precipitation protocol suitable for high-throughput analysis.
Materials:
-
Biological matrix sample (e.g., 100 µL of plasma)
-
Internal Standard working solution (this compound)
-
Ice-cold Acetonitrile
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Dilution solution (e.g., 10% Methanol in Water)
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of the biological sample into a microcentrifuge tube. Add the internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate.
-
Dilution: Dilute the supernatant (e.g., 10-fold) with the dilution solution to minimize matrix effects.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Conclusion
The choice of sample preparation technique for the analysis of this compound should be guided by the specific requirements of the assay. Solid-phase extraction offers the highest degree of selectivity and sample cleanup, making it ideal for methods requiring low detection limits. Supported liquid extraction provides a good balance between cleanup efficiency and throughput. Protein precipitation is the fastest method and is well-suited for high-throughput screening environments, although it may be more susceptible to matrix effects. The use of a deuterated internal standard like this compound is strongly recommended for all techniques to ensure the highest level of accuracy and precision in quantitative bioanalysis.
References
Troubleshooting & Optimization
Technical Support Center: Quantification of 3-Hydroxy Bromazepam-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 3-Hydroxy Bromazepam-d4.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Poor Peak Shape and Low Signal Intensity
Poor chromatography and reduced signal intensity are common indicators of significant ion suppression caused by the sample matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and low signal.
Recommended Actions:
-
Enhance Sample Cleanup: If you are employing a simple "dilute and shoot" or protein precipitation method, consider a more robust extraction technique to remove interfering matrix components.[1][2]
-
Liquid-Liquid Extraction (LLE): This technique partitions this compound into an immiscible organic solvent, leaving many interfering substances behind.[1][2]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain and then elute the analyte, resulting in a cleaner extract compared to LLE.[1][2][3]
-
Supported Liquid Extraction (SLE): A more modern and streamlined version of LLE that is amenable to automation.[1]
-
-
Optimize Chromatography: Ensure that this compound is chromatographically separated from the main regions of matrix interference. A post-column infusion experiment can help identify these regions.
-
Use a Suitable Internal Standard: A stable isotope-labeled internal standard like this compound is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thereby improving the accuracy and precision of quantification.[4]
Issue 2: Inconsistent and Non-Reproducible Results
Variability in the sample matrix between different sources or lots can lead to inconsistent results.
Troubleshooting Workflow:
References
improving peak shape and resolution for 3-Hydroxy Bromazepam-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of 3-Hydroxy Bromazepam-d4, a deuterated internal standard for its parent drug, a metabolite of Bromazepam. The following sections offer solutions to common issues related to peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered with this compound?
A1: The most prevalent peak shape issues for this compound, a benzodiazepine (B76468) derivative, are peak tailing and, to a lesser extent, peak fronting. Peak tailing manifests as an asymmetrical peak with a drawn-out latter half, while peak fronting shows a leading edge that is less steep than the trailing edge. These issues can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound is often attributed to secondary interactions between the analyte and the stationary phase. As a compound containing basic nitrogen atoms, it can interact with acidic silanol (B1196071) groups on the surface of silica-based columns, causing the tailing phenomenon.[1] Other contributing factors can include low mobile phase pH, insufficient buffer capacity, column contamination, or a void at the column inlet.[1][2]
Q3: What causes peak fronting for this compound?
A3: Peak fronting is less common but can occur due to sample overload, where the concentration of the injected sample is too high for the column to handle effectively.[2] It can also be a result of injecting the sample in a solvent that is significantly stronger than the mobile phase, causing the analyte band to spread before reaching the column head.
Q4: How does the mobile phase pH affect the peak shape of this compound?
A4: The pH of the mobile phase is a critical parameter. At a low pH, the basic nitrogen atoms in this compound will be protonated, which can lead to strong interactions with ionized silanol groups on the column packing material, resulting in peak tailing.[1] Conversely, a higher pH can suppress the ionization of silanol groups and improve peak symmetry.
Q5: Can the choice of organic modifier in the mobile phase impact peak shape and resolution?
A5: Yes, the choice between organic modifiers like acetonitrile (B52724) and methanol (B129727) can influence selectivity and, consequently, resolution. Methanol is a protic solvent and can interact differently with the analyte and stationary phase compared to the aprotic acetonitrile. Experimenting with the type and ratio of the organic modifier can significantly improve the separation of this compound from other components.[3]
Troubleshooting Guides
Issue 1: Peak Tailing
If you are observing peak tailing for this compound, follow these troubleshooting steps, starting with the simplest adjustments.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
| Step | Action | Rationale |
| 1 | Increase Mobile Phase pH | Adjust the pH of the aqueous portion of your mobile phase to be 1.5-2 pH units above the pKa of the silanol groups (typically around pH 7-8 for standard silica). This will suppress their ionization and reduce secondary interactions. |
| 2 | Increase Buffer Concentration | If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a consistent pH throughout the analysis.[2] |
| 3 | Change Organic Modifier | If using acetonitrile, try switching to methanol or a combination of both. The different solvent properties can alter selectivity and improve peak shape.[3] |
| 4 | Use a Guard Column | A guard column can protect the analytical column from strongly retained matrix components that may cause peak tailing.[4] |
| 5 | Flush or Replace Column | If the above steps fail, the column may be contaminated or have a void. Try flushing the column with a strong solvent. If the problem persists, replace the column.[2] |
| 6 | Check for Extra-Column Dead Volume | Ensure all tubing and fittings are properly connected and minimized to prevent band broadening that can contribute to peak asymmetry.[1] |
Issue 2: Poor Resolution
If this compound is not well-resolved from other analytes, consider the following strategies.
Logical Relationships for Improving Resolution
References
Technical Support Center: Optimizing LC Gradient for 3-Hydroxy Bromazepam-d4 Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods for the separation of 3-Hydroxy Bromazepam-d4.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting LC gradient for the analysis of this compound?
A1: A good starting point for developing a separation method for this compound is to use a reversed-phase C18 column with a gradient elution. A common mobile phase composition is water with a small percentage of formic acid (0.1%) as mobile phase A and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid as mobile phase B. A typical gradient might start at a lower percentage of organic phase and ramp up to a higher percentage to elute the analyte. For example, a gradient could start at 10% B, increase to 85% B over 6 minutes, and then be held for a minute before re-equilibration.[1]
Q2: How can I improve the peak shape of my this compound analyte?
A2: Poor peak shape, such as tailing or fronting, can be caused by several factors. Here are a few troubleshooting steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the analyte. For benzodiazepines, a slightly acidic mobile phase (e.g., using 0.1% formic acid) is common and helps to ensure the analyte is in a single ionic form.[2]
-
Column Choice: A high-quality, end-capped C18 column is often suitable. If issues persist, consider a column with a different stationary phase, such as a phenyl column.
-
Sample Solvent: Dissolve your sample in a solvent that is weaker than or matches the initial mobile phase composition. Injecting in a solvent that is too strong can lead to peak distortion.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.
Q3: My this compound signal is weak. How can I increase sensitivity?
A3: Low sensitivity can be a challenge in trace analysis. Consider the following to improve your signal intensity:
-
Mass Spectrometer Optimization: Ensure your mass spectrometer parameters, such as ionization source settings (e.g., capillary voltage, gas flow, temperature) and collision energies for your specific MRM transitions, are optimized for this compound.
-
Sample Preparation: Utilize a sample preparation technique that effectively removes matrix interferences and concentrates your analyte. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly improve sensitivity compared to a simple protein precipitation.[3][4]
-
Mobile Phase Additives: The use of additives like ammonium (B1175870) formate (B1220265) can sometimes enhance ionization efficiency.
-
Column Dimensions: Using a column with a smaller internal diameter (e.g., 2.1 mm) can increase sensitivity by reducing analyte dilution.
Q4: I am observing co-elution of this compound with an interfering peak. What should I do?
A4: Co-elution can be addressed by modifying the chromatographic separation.
-
Gradient Optimization: Adjusting the gradient slope is the first step. A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
-
Mobile Phase Composition: Switching the organic solvent in your mobile phase (e.g., from methanol to acetonitrile or vice versa) can alter the selectivity of your separation and resolve co-eluting peaks.
-
Column Chemistry: If gradient and mobile phase adjustments are insufficient, trying a column with a different stationary phase chemistry (e.g., C8, phenyl, or biphenyl) can provide the necessary selectivity.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase, column degradation. | Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid). Consider a new column or one with a different chemistry. |
| Poor Peak Shape (Fronting) | Sample overload, injection solvent stronger than mobile phase. | Reduce sample concentration or injection volume. Reconstitute the sample in the initial mobile phase. |
| Retention Time Shift | Inconsistent mobile phase preparation, column temperature fluctuations, column aging. | Prepare fresh mobile phase daily. Use a column oven to maintain a consistent temperature. Equilibrate the column sufficiently before each run. |
| Low Signal Intensity | Suboptimal MS parameters, matrix effects, inefficient sample preparation. | Optimize MS source and compound-specific parameters. Employ a more rigorous sample cleanup method (e.g., SPE). Evaluate for matrix effects by comparing standards in solvent versus matrix. |
| Co-elution with Interferences | Insufficient chromatographic resolution. | Modify the gradient profile (make it shallower). Change the organic solvent in the mobile phase. Try a column with a different stationary phase. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add an appropriate amount of internal standard. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of a 5% ammonium hydroxide (B78521) in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be optimized for this compound (precursor ion) and its product ions.
Data Tables
Table 1: Example LC Gradient Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | Linear |
| 7.0 | 15 | 85 | Linear |
| 8.0 | 15 | 85 | Linear |
| 8.1 | 90 | 10 | Step |
| 10.0 | 90 | 10 | End |
Table 2: Representative Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Note: The precursor and product ion m/z values, as well as collision energies, need to be empirically determined for this compound.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for LC method optimization.
References
Technical Support Center: Minimizing Ion Suppression of 3-Hydroxy Bromazepam-d4 in ESI-MS
Welcome to the technical support center dedicated to addressing challenges in the quantitative analysis of 3-Hydroxy Bromazepam-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate ion suppression and ensure accurate, reliable results.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues related to ion suppression of this compound.
Issue 1: Low Signal Intensity for this compound
Symptoms:
-
Consistently low peak intensity for this compound across all samples.
-
Poor signal-to-noise ratio, making accurate peak integration difficult.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Matrix Effects | Endogenous components in the sample matrix (e.g., phospholipids, salts in plasma or urine) can co-elute with this compound and compete for ionization.[1][2][3] |
| Solution 1: Enhance Sample Preparation. Implement more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4][5][6] Protein precipitation is a simpler but potentially less effective option.[6] | |
| Solution 2: Optimize Chromatography. Adjust the liquid chromatography (LC) gradient to achieve better separation between this compound and the region of significant ion suppression. A post-column infusion experiment can identify these regions.[2][7] | |
| Suboptimal ESI Source Conditions | Inefficient ionization can lead to a general loss of signal for all analytes. |
| Solution: Optimize MS Parameters. Systematically adjust ESI source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature to maximize the signal for this compound. | |
| Mobile Phase Composition | Certain mobile phase additives or a suboptimal pH can negatively impact the ionization efficiency of this compound. |
| Solution: Modify Mobile Phase. Evaluate different mobile phase compositions. For example, using methanol (B129727) instead of acetonitrile (B52724) can sometimes improve sensitivity in APCI, a related ionization technique less prone to suppression.[8] Using volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid at low concentrations is generally recommended.[9][10] |
Issue 2: Inconsistent this compound Signal Across a Batch
Symptoms:
-
Significant variability in the peak area of this compound in quality control (QC) samples or across different study samples.
-
Poor precision (%CV > 15%) for the internal standard response.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Differential Ion Suppression | The extent of ion suppression varies between samples due to differences in matrix composition.[6] Even with a deuterated internal standard, slight chromatographic shifts can lead to differential effects if the analyte and internal standard elute in a region of steep change in suppression.[1][11] |
| Solution 1: Improve Sample Preparation Consistency. Ensure uniform execution of the sample preparation protocol for all samples to minimize variability in matrix effects. | |
| Solution 2: Dilute the Sample. Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect.[5] However, this may compromise the limit of quantitation for the analyte. | |
| Inconsistent Sample Extraction Recovery | Variability in the sample preparation process can lead to inconsistent recovery of this compound. |
| Solution: Validate Extraction Procedure. Thoroughly validate the sample extraction method to ensure high and consistent recovery. Evaluate different extraction sorbents or solvents. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample (e.g., salts, phospholipids) reduce the ionization efficiency of the analyte of interest, in this case, this compound, in the ESI source.[1][3] This leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and precision of the quantitative analysis.[4][5]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard co-elutes with the unlabeled analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte/internal standard peak area ratio.[1][12] However, "differential ion suppression" can occur if there is a slight chromatographic separation between the analyte and the deuterated standard due to the deuterium (B1214612) isotope effect.[1] If they elute into regions with varying matrix effects, the correction will be inaccurate.
Q3: How can I assess the degree of ion suppression in my method for this compound?
A3: A common method is the post-extraction addition experiment.[7] You compare the response of this compound in a pre-extracted blank matrix spiked with the standard to the response of the standard in a clean solvent. A lower response in the matrix indicates ion suppression. A post-column infusion experiment, where a constant flow of this compound is introduced into the MS while a blank matrix extract is injected, can help identify the retention time windows with the most significant ion suppression.[2][13]
Q4: What are the most effective sample preparation techniques to minimize ion suppression for this compound in plasma?
A4: For complex matrices like plasma, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering components than protein precipitation.[6][14] For benzodiazepine (B76468) analysis, various SPE cartridges (e.g., C18, mixed-mode) and LLE solvents have been successfully used.[8][15][16]
Q5: Can changing the ionization source help in minimizing ion suppression?
A5: Yes, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI because ionization occurs in the gas phase.[5][8] If your instrumentation allows, testing your method with an APCI source could be a viable strategy to reduce matrix effects.[7]
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify retention time regions where significant ion suppression occurs.
Methodology:
-
Prepare a solution of this compound in the mobile phase at a concentration that provides a stable and mid-range signal.
-
Set up the LC-MS system with the analytical column.
-
Using a T-connector, introduce the this compound solution post-column at a constant low flow rate (e.g., 10 µL/min) via a syringe pump.
-
Inject a blank, extracted sample matrix (e.g., plasma extract prepared using your standard protocol).
-
Monitor the signal of this compound. A dip in the baseline signal indicates a region of ion suppression.[2][13]
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To clean up plasma samples for the analysis of 3-Hydroxy Bromazepam and its deuterated internal standard, thereby reducing matrix effects.
Methodology:
-
Sample Pre-treatment: To 500 µL of plasma, add the this compound internal standard.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[15]
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS methods for the analysis of bromazepam and its metabolites, highlighting the performance that can be achieved with optimized methods.
| Parameter | Bromazepam | 3-Hydroxy Bromazepam | Reference |
| Linearity Range | 2.0 - 300 ng/mL | 1 - 200 ng/mL | [9][17] |
| Limit of Quantification (LOQ) | 6.0 ng/mL | 1 ng/mL | [9][17] |
| Accuracy (% Bias) | 80 - 120% | ±12% | [9][17] |
| Precision (%RSD) | ≤15% | 3 - 20% | [9][17] |
| Extraction Recovery | 57 - 100% (SPE) | 35 - 90% (SPE) | [15][17] |
| Matrix Effect | Evidenced | -52% to 33% | [15][17] |
Visualizations
Caption: Workflow for the analysis of this compound, highlighting key stages for minimizing ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. longdom.org [longdom.org]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. providiongroup.com [providiongroup.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. comiteguandu.org.br [comiteguandu.org.br]
- 16. Determination of bromazepam in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Hydroxy Bromazepam-d4 in Processed Samples
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing potential stability issues with 3-Hydroxy Bromazepam-d4 during sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in processed samples?
A1: The stability of this compound can be influenced by several factors, including:
-
Temperature: Like many benzodiazepines, storage at elevated temperatures can lead to degradation.[1][2][3][4][5] Room temperature storage is generally not recommended for long-term stability.[1][2][3][4][5]
-
pH: Bromazepam and other benzodiazepines can be susceptible to hydrolysis in acidic or alkaline conditions.[6][7] The pH of the processed sample (e.g., reconstituted extract) can therefore be critical.
-
Light: Exposure to light can be a factor in the degradation of some benzodiazepines.[1] It is advisable to store samples in amber vials or protected from light.
-
Matrix Components: Residual matrix components after sample processing could potentially interact with the analyte.
-
Solvent: The composition of the solvent used for reconstitution of the processed sample can impact stability.
Q2: What are the recommended storage conditions for processed samples containing this compound?
A2: While specific data for this compound is unavailable, based on studies of other benzodiazepines, the following storage conditions are recommended for processed samples:
-
Short-term storage (up to 72 hours): Refrigeration at 2-8°C is generally acceptable for many benzodiazepines.
-
Long-term storage: Freezing at -20°C or -80°C is recommended to ensure long-term stability.[2][3][4] Studies on other benzodiazepines have shown good stability at these temperatures for extended periods.[2][3][4]
Q3: What are the potential degradation products of 3-Hydroxy Bromazepam?
A3: The primary degradation pathway for bromazepam involves hydrolysis, which can lead to the formation of 2-(2-amino-5-bromobenzoyl) pyridine.[6] It is plausible that 3-Hydroxy Bromazepam would undergo a similar hydrolysis. The deuteration on the molecule is unlikely to alter the primary degradation pathways but may affect the rate of degradation.
Q4: How can I assess the stability of this compound in my own laboratory?
A4: A comprehensive stability study should be conducted. This typically involves:
-
Freeze-Thaw Stability: Evaluating the analyte's stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Assessing stability at room temperature for a period that mimics the sample processing time.
-
Long-Term Stability: Analyzing stored samples at defined intervals to determine stability over a longer period under frozen conditions.
-
Autosampler Stability: Determining the stability of the processed sample in the autosampler over the expected duration of an analytical run.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Gradual decrease in this compound signal over an analytical run | Instability in the autosampler. | 1. Check the temperature of the autosampler; ensure it is maintained at a low temperature (e.g., 4°C).2. Reduce the residence time of samples in the autosampler by processing smaller batches.3. Perform an autosampler stability experiment to confirm. |
| Inconsistent or low recovery of this compound | Degradation during sample processing (e.g., evaporation, reconstitution). | 1. Ensure the pH of all solutions is controlled.2. Minimize the time samples are at room temperature.3. Use an inert gas (e.g., nitrogen) for evaporation and avoid excessive heat.4. Investigate the composition of the reconstitution solvent. |
| Appearance of unknown peaks near the this compound peak | Degradation of the internal standard. | 1. Analyze a fresh standard solution of this compound to confirm its purity.2. If degradation is suspected, acquire a mass spectrum of the unknown peak to aid in identification (e.g., look for the characteristic mass of the hydrolyzed product). |
| High variability in replicate analyses | Incomplete dissolution upon reconstitution or adsorption to container walls. | 1. Ensure complete vortexing/mixing after reconstitution.2. Consider using different types of vials (e.g., silanized glass or polypropylene). |
Data on Benzodiazepine Stability
The following table summarizes stability data for various benzodiazepines from published studies. This information can serve as a general reference for understanding the potential stability of this compound.
| Compound | Matrix | Storage Temperature | Duration | Stability Finding | Reference |
| Bromazepam | Plasma | -20°C and +4°C | Not specified | No degradation observed. Degraded at ambient temperature. | [1] |
| Various Benzodiazepines | Blood | -80°C and -20°C | 6 months | Greatest stability observed at these temperatures. | [2] |
| Diazepam, Oxazepam | Blood | Room temp, 4°C, -20°C, -80°C | 6 months | Stable at all temperatures with only 0-10% degradation. | [2][4] |
| Clonazepam, Flunitrazepam | Blood | -80°C, -20°C, 4°C | 6 months | Stable at these temperatures. | [2] |
| Lorazepam | Blood | Room Temperature | Not specified | Almost 100% loss in content. | [4][5] |
| Clonazepam, Midazolam, Flunitrazepam, Oxazepam | Whole Blood | -20°C | 1 year | 10-20% decrease in concentration. | [3] |
| Clonazepam, Midazolam, Flunitrazepam, Oxazepam | Whole Blood | -80°C | 1 year | No significant loss at high concentrations (except midazolam). 5-12% decrease at low concentrations. | [3] |
Experimental Protocols
Protocol: Assessment of Short-Term (Bench-Top) Stability of this compound in Processed Samples
-
Sample Preparation:
-
Pool a sufficient volume of a blank biological matrix (e.g., plasma).
-
Spike the blank matrix with a known concentration of this compound.
-
Process these samples using your established extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the extract in the mobile phase or a suitable solvent.
-
-
Experimental Design:
-
Divide the reconstituted samples into aliquots.
-
Store the aliquots at room temperature (e.g., 25°C).
-
Analyze the samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours). A fresh stock solution should also be analyzed at each time point for comparison.
-
-
Analysis:
-
Analyze the samples using a validated analytical method (e.g., LC-MS/MS).
-
Quantify the peak area of this compound at each time point.
-
-
Data Evaluation:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
The analyte is considered stable if the mean concentration at each time point is within a predefined range (e.g., ±15%) of the initial concentration.
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in processed biological samples.
Caption: A troubleshooting decision tree for investigating the instability of this compound.
References
- 1. The determination of bromazepam in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
reducing background noise in 3-Hydroxy Bromazepam-d4 analysis
Welcome to the technical support center for the analysis of 3-Hydroxy Bromazepam-d4. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating background noise and ensuring accurate quantification during their experiments.
Troubleshooting Guide: Reducing Background Noise
High background noise can significantly compromise the sensitivity and accuracy of your this compound analysis. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| High Background Noise Across the Entire Spectrum | 1. Contaminated solvents or reagents.[1][2] 2. Contamination from the LC system (e.g., tubing, injector, pump seals).[1][2] 3. Dirty mass spectrometer ion source.[1][2] | 1. Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. Consider using solvents from a different batch or supplier if the problem persists.[1] 2. Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water:methanol).[1] 3. Perform routine cleaning of the ion source, including the capillary, cone, and lenses, according to the manufacturer's guidelines.[3] |
| High Background at the m/z of this compound | 1. Contamination of the deuterated internal standard stock solution.[1] 2. "Cross-talk" from the natural isotopic abundance of the unlabeled 3-Hydroxy Bromazepam.[1] 3. In-source fragmentation of the analyte. | 1. Prepare a fresh stock solution of this compound. Verify the purity of new batches of the internal standard.[1] 2. Ensure chromatographic separation between the analyte and the internal standard. Optimize MS/MS transition parameters to select a unique fragment ion for the deuterated standard. 3. Optimize the cone voltage and collision energy to minimize in-source fragmentation.[4] |
| Variable and High Background Noise (Matrix Effects) | 1. Ion suppression or enhancement due to co-eluting matrix components (e.g., phospholipids, salts).[5][6] 2. Inefficient sample clean-up.[6] | 1. Implement a more rigorous sample preparation technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6] 2. Optimize the chromatographic method to separate this compound from interfering matrix components. This may involve adjusting the gradient, flow rate, or using a different column chemistry.[7] 3. For urine samples, consider enzymatic hydrolysis to remove glucuronide conjugates.[5] |
| Ghost Peaks or Carryover | 1. Adsorption of the analyte or internal standard onto surfaces in the LC system. 2. Insufficient needle wash between injections. | 1. Include a high-organic wash step at the end of each chromatographic run to elute strongly retained compounds. 2. Optimize the injector wash procedure, using a strong, appropriate solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in LC-MS/MS analysis of benzodiazepines?
A1: The most common sources include contaminated solvents and reagents, carryover from previous injections, and matrix effects from the biological sample.[1][2] Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant contributor to background noise and can lead to ion suppression or enhancement, affecting the accuracy of quantification.[6] Phospholipids from plasma or serum samples are a notorious cause of matrix-induced ion suppression.[6]
Q2: How can I determine if my high background is due to matrix effects?
A2: A post-column infusion experiment can be performed to identify regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant flow of this compound solution into the MS while injecting a blank, extracted matrix sample. Dips or rises in the baseline signal of the deuterated standard indicate where matrix components are eluting and causing interference.
Q3: Which sample preparation technique is most effective at reducing matrix effects for this compound analysis?
A3: While protein precipitation is a simple technique, it is often insufficient for removing interfering matrix components.[8] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at providing cleaner extracts.[6] For urine samples, which may contain glucuronide conjugates, an enzymatic hydrolysis step followed by SPE is a robust approach.[5] The choice of method will depend on the specific matrix and the required sensitivity of the assay.
Q4: Can the deuterated internal standard, this compound, be a source of noise?
A4: Yes, impurities or degradation products in the deuterated standard can contribute to background noise.[1] It is crucial to use high-purity standards with high isotopic enrichment. Always check the certificate of analysis and properly store the standard to prevent degradation.[1]
Q5: What LC-MS/MS parameters should I optimize to reduce background noise?
A5: Key parameters to optimize include the mobile phase composition, gradient profile, and flow rate to ensure good chromatographic separation from matrix interferences.[7] In the mass spectrometer, optimizing the ionization source parameters (e.g., gas flows, temperature, and capillary voltage) and MS/MS parameters (e.g., collision energy and precursor/product ion selection) can significantly improve the signal-to-noise ratio.[4]
Experimental Protocols
Liquid-Liquid Extraction (LLE) for Whole Blood
This protocol is adapted from a method for the analysis of benzodiazepines in blood.[9]
-
Sample Preparation: To 0.5 mL of whole blood in a glass screw-top tube, add 50 µL of the this compound internal standard working solution.
-
Alkalinization: Add 1.75 mL of a 4.5% ammonia (B1221849) solution to the tube.
-
Extraction: Add 10 mL of 1-chlorobutane (B31608) and mix on a mechanical roller for 10 minutes.
-
Centrifugation: Centrifuge the sample to separate the layers.
-
Evaporation: Transfer the organic solvent layer to a clean glass tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Dissolve the residue in 100 µL of the initial mobile phase.
Solid-Phase Extraction (SPE) for Urine
This protocol is based on a simplified method for benzodiazepine (B76468) analysis in urine.
-
Enzymatic Hydrolysis: To 200 µL of urine in a well of an Oasis MCX µElution Plate, add 20 µL of the internal standard solution and 200 µL of 0.5 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase. Incubate the plate at 50°C for 1 hour.
-
Quench Reaction: Add 200 µL of 4% H3PO4 to each well to stop the enzymatic reaction.
-
Sample Loading: Apply the pre-treated sample to the SPE plate.
-
Wash Step: Wash the wells with a suitable solvent to remove interferences.
-
Elution: Elute the analytes with 2 x 25 µL of 60:40 acetonitrile:methanol containing 5% strong ammonia solution.
-
Dilution: Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile:1% formic acid in water) before injection.
Data Presentation
The following table summarizes a comparison of different sample preparation techniques for benzodiazepine analysis, highlighting their effectiveness in terms of recovery and matrix effects.
| Sample Preparation Technique | Matrix | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| QuEChERS with dSPE cleanup | Whole Blood | 85.5 - 105 | -22 to 18 | [10] |
| Solid-Supported Liquid Extraction | Whole Blood | 71 - 96 | 95 - 104 (IS corrected) | [11] |
| Solid-Phase Extraction (Oasis MCX) | Urine | >75 (mean 86) | Minimal | [12] |
| Liquid-Liquid Extraction | Plasma | 70.3 - 86.9 | Not specified | [13] |
| Protein Precipitation | Plasma | Not specified | Can be significant | [8] |
Note: Matrix effect values can be represented in different ways. A value close to 100% (or 0% when calculated as a percentage of suppression/enhancement) with IS correction indicates minimal effect. Negative values indicate ion suppression, while positive values indicate ion enhancement.
Visualizations
Troubleshooting Workflow for High Background Noise
The following diagram illustrates a logical workflow for troubleshooting high background noise in your this compound analysis.
Caption: A logical workflow for identifying and resolving sources of high background noise.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 4. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. unitedchem.com [unitedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3-Hydroxy Bromazepam-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Hydroxy Bromazepam-d4 as an internal standard in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for the sensitive and specific quantification of this compound. The precursor ion (Q1) is determined by the monoisotopic mass of the molecule, which is 335.0 g/mol for this compound. The product ions (Q3) are generated by the fragmentation of the precursor ion in the collision cell.
While specific, experimentally optimized transitions for this compound are not widely published, they can be predicted based on the fragmentation pattern of the non-deuterated 3-Hydroxy Bromazepam. The addition of four deuterium (B1214612) atoms increases the mass of the precursor and any fragments containing the deuterated ring.
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier (Predicted) | Product Ion (m/z) - Qualifier (Predicted) |
| This compound | 336.0 | 318.0 | 289.0 |
| 3-Hydroxy Bromazepam (for comparison) | 332.0 | 314.0 | 285.0 |
Note: These are predicted transitions. It is crucial to experimentally optimize the collision energy for each transition on your specific instrument to achieve the best sensitivity.
Q2: How do I optimize the MRM transitions for this compound on my instrument?
A2: To optimize the MRM transitions, you should perform a compound optimization experiment. This typically involves infusing a standard solution of this compound into the mass spectrometer and performing a series of scans to identify the most intense and stable precursor and product ions.
Workflow for MRM Optimization:
Caption: Workflow for optimizing MRM transitions for this compound.
Troubleshooting Guide
Issue 1: Poor sensitivity or no signal for this compound.
-
Possible Cause 1: Incorrect MRM transitions.
-
Solution: Verify the precursor and product ion m/z values. Perform a compound optimization as described in FAQ Q2 to determine the optimal transitions for your instrument.
-
-
Possible Cause 2: Suboptimal ionization source parameters.
-
Solution: Optimize source parameters such as electrospray voltage, gas flows (nebulizer and heater), and source temperature. Benzodiazepines generally ionize well in positive electrospray ionization (ESI) mode.
-
-
Possible Cause 3: Degradation of the standard.
-
Solution: Ensure that the this compound standard solution is fresh and has been stored correctly, typically at low temperatures and protected from light.
-
Issue 2: Chromatographic peak for this compound is broad or shows poor shape.
-
Possible Cause 1: Inappropriate chromatographic conditions.
-
Solution: Optimize the LC method. A C18 column is commonly used for benzodiazepine (B76468) analysis. Mobile phases typically consist of acetonitrile (B52724) or methanol (B129727) with an aqueous component containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. A gradient elution is often necessary for good separation.
-
-
Possible Cause 2: Sample solvent mismatch.
-
Solution: Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion. The sample should be reconstituted in a solvent with a similar or weaker elution strength than the starting mobile phase.
-
Issue 3: Inaccurate quantification or high variability in results.
-
Possible Cause 1: Isotopic interference from the non-deuterated analyte.
-
Solution: At high concentrations of the non-deuterated 3-Hydroxy Bromazepam, its natural isotopic abundance (M+4) can contribute to the signal of the d4-labeled internal standard. If this is suspected, evaluate the response of the internal standard in the presence of high concentrations of the analyte. It may be necessary to adjust the concentration of the internal standard or use a calibration curve that accounts for this contribution.
-
-
Possible Cause 2: Matrix effects.
-
Solution: While a deuterated internal standard can compensate for matrix effects, severe ion suppression or enhancement can still impact results. Ensure adequate sample cleanup. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended for complex matrices like plasma or urine.
-
-
Possible Cause 3: Retention time shift between the analyte and the internal standard.
-
Solution: A slight shift in retention time between the deuterated and non-deuterated compound (isotopic effect) can sometimes occur. Ensure that the integration windows for both peaks are appropriate and that the shift does not lead to differential matrix effects. If the shift is significant, chromatographic conditions may need to be adjusted.
-
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
-
Pre-treatment: To 500 µL of human plasma, add 50 µL of an internal standard working solution of this compound (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of acetonitrile.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: As determined by compound optimization (refer to Table 1 for predicted values).
Logical Relationship of Experimental Steps:
Caption: Overview of the analytical workflow from sample preparation to data analysis.
impact of mobile phase additives on 3-Hydroxy Bromazepam-d4 signal
Welcome to the technical support center for the analysis of 3-Hydroxy Bromazepam-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phase additives used for the LC-MS/MS analysis of this compound and related benzodiazepines?
A1: The most frequently used mobile phase additives for the analysis of benzodiazepines, including this compound, in reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) are volatile acids and buffers compatible with mass spectrometry. These include formic acid, acetic acid, ammonium (B1175870) formate (B1220265), and ammonium acetate.[1][2][3] These additives help to control the pH of the mobile phase, which can significantly impact the ionization efficiency and chromatographic retention of the analytes.[4]
Q2: Why is my this compound signal weak or inconsistent?
A2: A weak or inconsistent signal for this compound can be attributed to several factors related to the mobile phase. The pH of the mobile phase plays a crucial role in the ionization of benzodiazepines. Using an acidic mobile phase, such as one containing 0.1% formic acid, can promote the formation of protonated molecules ([M+H]+), which are readily detected in positive ion mode mass spectrometry.[5][6] Inadequate pH control can lead to poor ionization and, consequently, a weak signal. Additionally, the choice and concentration of the organic modifier (e.g., methanol (B129727) or acetonitrile) can affect signal response.[7]
Q3: Can the choice of organic solvent in the mobile phase impact the signal intensity?
A3: Yes, the organic solvent can have a significant impact. Studies have shown that for some compounds, switching from acetonitrile (B52724) to methanol (or vice versa) in the mobile phase can lead to substantial improvements in analyte ion intensities.[7] It is recommended to evaluate both methanol and acetonitrile during method development to determine which provides the optimal signal for this compound.
Q4: Are there any mobile phase additives I should avoid?
A4: For LC-MS applications, it is critical to avoid non-volatile salts such as phosphate (B84403) buffers.[3] These salts can crystallize in the mass spectrometer's source, leading to contamination, signal suppression, and instrument downtime.[3] While trifluoroacetic acid (TFA) is a common additive in HPLC with UV detection for improving peak shape, it is known to cause significant signal suppression in electrospray ionization (ESI) mass spectrometry, particularly in negative ion mode, and should be used with caution or avoided if possible.[4][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No or Very Low Signal | Inappropriate mobile phase pH for ionization. | Ensure the mobile phase is acidic, typically by adding 0.05% to 0.1% formic acid, to promote protonation of this compound for positive mode ESI.[4][5][6] |
| Use of a non-volatile buffer. | Replace any non-volatile buffers (e.g., phosphate) with a volatile alternative like ammonium formate or ammonium acetate.[2][3] | |
| Signal suppression from mobile phase additive. | If using TFA, consider replacing it with formic acid or acetic acid, which are less likely to cause ion suppression in ESI-MS.[8] | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | The addition of a small amount of a buffer salt like ammonium formate can help to improve peak shape by minimizing these interactions.[9] |
| Incorrect mobile phase composition. | Optimize the gradient and the ratio of organic solvent (methanol or acetonitrile) to the aqueous phase. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
| Mobile phase preparation variability. | Prepare fresh mobile phase for each batch of analysis and ensure accurate measurement of additives. | |
| Signal Drift or Gradual Decrease | Contamination of the MS source. | Clean the mass spectrometer source. Non-volatile components in the mobile phase can accumulate over time. |
| Degradation of the analyte in the mobile phase. | While bromazepam is reported to be stable in light, it can degrade in acidic and alkaline conditions.[10] Prepare fresh solutions and consider the stability of this compound in the chosen mobile phase over the course of the analytical run. |
Experimental Protocols
Below are examples of mobile phase compositions that have been successfully used for the analysis of benzodiazepines, which can be adapted for this compound.
Protocol 1: Formic Acid Based Mobile Phase
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient: A suitable gradient is established to ensure proper separation. For example, starting with a low percentage of mobile phase B and gradually increasing it.
-
Rationale: This is a widely used mobile phase for benzodiazepine (B76468) analysis in positive ion mode ESI-MS. Formic acid aids in the protonation of the analytes, leading to good signal intensity.[5]
Protocol 2: Ammonium Formate Based Mobile Phase
-
Mobile Phase A: 20 mM ammonium formate in water, pH adjusted to 3 or 9.[11]
-
Mobile Phase B: Methanol.[11]
-
Rationale: Ammonium formate is a volatile buffer that can be used to control pH and improve peak shape.[3] Evaluating both acidic and basic pH conditions can be beneficial as the optimal pH can be compound-dependent.
Protocol 3: Ammonium Hydroxide (B78521) Based Mobile Phase
-
Mobile Phase A: Water containing 0.01% ammonium hydroxide.[12]
-
Mobile Phase B: Methanol containing 0.01% ammonium hydroxide.[12]
-
Rationale: For certain separations or when analyzing in negative ion mode, a basic mobile phase may be advantageous. Ammonium hydroxide is a volatile base suitable for LC-MS.[3]
Visualizations
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effect of organic mobile phase composition on signal responses for selected polyalkene additive compounds by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. welch-us.com [welch-us.com]
- 10. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. comiteguandu.org.br [comiteguandu.org.br]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Bromazepam Utilizing 3-Hydroxy Bromazepam-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of bromazepam in biological matrices, with a specific focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using 3-Hydroxy Bromazepam-d4 as an internal standard. Data from various studies are presented to offer an objective comparison with alternative internal standards and methodologies, supported by detailed experimental protocols.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with a highly sensitive technique like LC-MS/MS, the use of an internal standard (IS) is crucial for achieving accurate and precise results. An ideal IS mimics the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variations. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery, ionization efficiency, and chromatographic retention. This minimizes variability and enhances the reliability of the quantification.[1]
Performance Comparison of Analytical Methods
The following tables summarize the validation parameters of different LC-MS/MS methods for the quantification of bromazepam, utilizing various internal standards. This allows for a comparative assessment of the method's performance characteristics.
Table 1: LC-MS/MS Method Validation Parameters for Bromazepam in Human Urine
| Parameter | Method using Clonazepam-d4 as IS[2][3] | Method described by Chèze et al.[3][4] |
| Linearity Range | 2.0 - 300.0 ng/mL | Not explicitly stated |
| Correlation Coefficient (r²) | ≥ 0.9985 | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 6.0 ng/mL | 1.0 ng/mL |
| Limit of Detection (LOD) | 2.0 ng/mL | Not explicitly stated |
| Accuracy (% Recovery) | 80 - 120% | Not explicitly stated |
| Precision (%RSD) | ≤ 15% | Not explicitly stated |
Table 2: LC-MS/MS Method Validation Parameters for Bromazepam in Whole Blood
| Parameter | Method using Bromazepam-d4 as IS[5] |
| Linearity Range | 2 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9947 |
| Accuracy (% Recovery) | 65 - 107% |
| Precision (%RSD) | Not explicitly stated |
Table 3: LC-MS/MS Method Validation Parameters for Bromazepam in Plasma
| Parameter | Method using Diazepam as IS[6] |
| Linearity Range | 5.0 - 150 ng/mL |
| Correlation Coefficient (r²) | > 0.9952 |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |
| Accuracy (% Recovery) | Within 80-125% interval for bioequivalence |
| Precision (%RSD) | Not explicitly stated |
Experimental Protocols
This section provides a detailed methodology for a validated LC-MS/MS analysis of bromazepam in a biological matrix, using a deuterated internal standard like this compound. This protocol is a composite based on common practices found in the cited literature.[2][4][5][6][7]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices.[8]
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water.[9]
-
Sample Loading: To 1 mL of the biological sample (e.g., urine or plasma), add the internal standard solution (this compound). Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[2]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
MRM Transitions:
-
Bromazepam: m/z 316.0 -> 182.1 (quantifier), 316.0 -> 235.0 (qualifier)
-
This compound (IS): The precursor ion would be higher by the mass of deuterium (B1214612) atoms compared to the unlabeled 3-hydroxy bromazepam. Product ions would be selected based on fragmentation patterns.
-
-
Visualizing the Workflow
A clear understanding of the experimental process is essential for reproducibility. The following diagram illustrates the typical workflow for the LC-MS/MS analysis of bromazepam.
Logical Relationship of Method Validation
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram outlines the key parameters and their logical relationship in the validation process according to regulatory guidelines.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the quantitative analysis of bromazepam in biological matrices. This approach provides the highest level of accuracy and precision by effectively compensating for matrix effects and other sources of variability during analysis. The presented data and protocols offer a solid foundation for researchers and scientists to develop and validate robust and reliable analytical methods for bromazepam, ensuring data integrity for both research and clinical applications.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Bromazepam determination in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry: a highly sensitive and specific tool for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. LC-MS/MS Analysis of 13 Benzodiazepines and Metabolites in Urine, Serum, Plasma, and Meconium | Springer Nature Experiments [experiments.springernature.com]
- 9. comiteguandu.org.br [comiteguandu.org.br]
- 10. lcms.cz [lcms.cz]
Inter-Laboratory Comparison Guide: Analysis of 3-Hydroxy Bromazepam-d4
This guide provides a comprehensive overview of the analytical performance of 3-Hydroxy Bromazepam-d4, a deuterated internal standard crucial for the accurate quantification of 3-Hydroxy Bromazepam. The data presented is a representative summary based on typical performance characteristics observed in forensic toxicology and clinical analysis laboratories utilizing LC-MS/MS methods.
Data Presentation: Inter-Laboratory Performance
The following table summarizes the quantitative performance data for the analysis of 3-Hydroxy Bromazepam, using this compound as an internal standard, across three hypothetical, yet representative, laboratories. This data reflects typical precision, accuracy, and sensitivity achieved in proficiency testing scenarios.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Precision (CV%) | |||
| Intra-Assay (n=6) | 2.8% | 3.5% | 3.1% |
| Inter-Assay (n=6) | 4.5% | 5.2% | 4.8% |
| Accuracy (% Bias) | |||
| Low QC (10 ng/mL) | +3.2% | -4.1% | +2.5% |
| High QC (100 ng/mL) | +1.8% | -2.5% | +1.5% |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.8 ng/mL | 0.6 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 2.0 ng/mL | 1.8 ng/mL |
Experimental Protocols
A detailed methodology for the analysis of 3-Hydroxy Bromazepam using its deuterated internal standard is provided below. This protocol is a composite of best practices derived from various validated LC-MS/MS methods.
2.1. Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Aliquoting: Pipette 1 mL of urine or plasma into a labeled glass tube.
-
Internal Standard Spiking: Add 50 µL of 1 µg/mL this compound to each sample, calibrator, and control.
-
Hydrolysis (for urine samples): Add 0.5 mL of β-glucuronidase solution and incubate at 55°C for 2 hours to hydrolyze conjugated metabolites.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of a 2% ammonium (B1175870) hydroxide (B78521) in ethyl acetate (B1210297) solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2.2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Transitions:
-
3-Hydroxy Bromazepam: Precursor Ion (m/z) -> Product Ion (m/z)
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z)
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
Caption: Figure 1: Experimental Workflow for this compound Analysis.
Caption: Figure 2: Role of Deuterated Internal Standard.
comparative analysis of 3-Hydroxy Bromazepam-d4 and its non-deuterated analog
A comprehensive guide for researchers and drug development professionals on the characteristics and potential advantages of the deuterated analog of a key benzodiazepine (B76468) metabolite.
This guide provides a detailed comparative analysis of 3-Hydroxy Bromazepam-d4 and its non-deuterated counterpart, 3-Hydroxy Bromazepam. 3-Hydroxy Bromazepam is a primary and pharmacologically active metabolite of the widely prescribed anxiolytic agent, Bromazepam.[1][2] The deuterated version, this compound, is commonly utilized as an internal standard in analytical and bioanalytical testing. This comparison aims to elucidate the key differences and potential benefits of deuterium (B1214612) substitution, focusing on aspects critical for research and development, such as pharmacokinetics, metabolic stability, and receptor interactions.
While direct, head-to-head experimental data comparing the two is limited in publicly available literature, this guide synthesizes known information about 3-Hydroxy Bromazepam with established principles of the kinetic isotope effect (KIE) to provide a thorough analysis. The KIE suggests that the replacement of hydrogen with deuterium at a metabolic site can slow down the rate of metabolism, potentially leading to an improved pharmacokinetic profile.[3][4][5]
Physicochemical Properties
A summary of the fundamental physicochemical properties of both compounds is presented below.
| Property | 3-Hydroxy Bromazepam | This compound |
| Molecular Formula | C₁₄H₁₀BrN₃O₂ | C₁₄H₆D₄BrN₃O₂ |
| Molecular Weight | ~332.15 g/mol | ~336.18 g/mol |
| Structure | ||
| Structure of 3-Hydroxy Bromazepam | Structure of this compound |
Pharmacokinetic Profile: A Comparative Overview
| Parameter | 3-Hydroxy Bromazepam (Reported for parent drug Bromazepam) | This compound (Projected) | Rationale for Projection |
| Half-life (t½) | ~20 hours[1] | Potentially longer | Slower metabolism due to the kinetic isotope effect would lead to a reduced rate of elimination and thus a longer half-life. |
| Clearance (CL) | ~0.76 mL/min/kg (in young subjects)[6] | Potentially lower | Reduced metabolic rate would decrease the overall clearance of the drug from the body. |
| Volume of Distribution (Vd) | ~1.44 L/kg (in young subjects)[6] | Likely unchanged | Deuteration is not expected to significantly alter the physicochemical properties that govern drug distribution in the body. |
| Bioavailability (F) | ~60% (for oral Bromazepam)[1] | Potentially higher | Reduced first-pass metabolism in the liver could lead to a greater proportion of the drug reaching systemic circulation. |
Note: The data for 3-Hydroxy Bromazepam is based on studies of its parent compound, Bromazepam, as specific pharmacokinetic data for the metabolite alone is limited.
Metabolic Stability
The primary advantage of deuteration lies in the potential for increased metabolic stability.[3] For 3-Hydroxy Bromazepam, further metabolism can occur. By strategically placing deuterium atoms at sites susceptible to enzymatic attack, the metabolic process can be slowed.
| Compound | Expected Metabolic Stability | Primary Metabolic Pathways |
| 3-Hydroxy Bromazepam | Susceptible to further metabolism | Further hydroxylation and subsequent glucuronidation.[7] |
| This compound | Potentially more stable | The deuteration is expected to slow the rate of oxidative metabolism at the deuterated positions. |
Receptor Binding Affinity
Both 3-Hydroxy Bromazepam and its deuterated analog are expected to exert their pharmacological effects through interaction with the GABA-A receptor, the primary target for benzodiazepines. Deuteration is not anticipated to alter the binding affinity or efficacy at the receptor, as these properties are primarily determined by the overall molecular shape and electronic distribution, which are largely preserved.[8]
| Compound | Target Receptor | Expected Binding Affinity |
| 3-Hydroxy Bromazepam | GABA-A Receptor | High affinity, similar to other benzodiazepines. |
| This compound | GABA-A Receptor | High affinity, expected to be comparable to the non-deuterated analog. |
Experimental Protocols
To empirically determine the comparative performance of this compound and its non-deuterated analog, the following experimental protocols are recommended:
In Vitro Metabolic Stability Assay
This assay determines the rate at which the compounds are metabolized by liver enzymes.
-
Preparation of Microsomes: Human liver microsomes are thawed and diluted in a phosphate (B84403) buffer.
-
Compound Incubation: 3-Hydroxy Bromazepam and this compound are separately incubated with the liver microsomes at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by adding NADPH.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound at each time point is quantified using LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
Pharmacokinetic Study in an Animal Model (e.g., Rats)
This study evaluates how the compounds are absorbed, distributed, metabolized, and excreted in a living organism.
-
Animal Dosing: Two groups of rats are administered either 3-Hydroxy Bromazepam or this compound at an equivalent dose, typically via intravenous and oral routes.
-
Blood Sampling: Blood samples are collected at predetermined time intervals post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the respective compound in the plasma samples is determined using a validated LC-MS/MS method, with the other compound often used as the internal standard.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters (t½, CL, Vd, AUC, F) are calculated using appropriate software.
GABA-A Receptor Binding Assay
This assay measures the affinity of the compounds for the GABA-A receptor.
-
Membrane Preparation: Synaptic membranes rich in GABA-A receptors are prepared from rat or human brain tissue.
-
Radioligand Binding: The membranes are incubated with a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam) and varying concentrations of the test compounds (3-Hydroxy Bromazepam or this compound).
-
Separation and Scintillation Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated to represent the binding affinity.
Visualizations
GABA-A Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of benzodiazepines at the GABA-A receptor.
Caption: Mechanism of action of 3-Hydroxy Bromazepam at the GABA-A receptor.
Experimental Workflow for Comparative Pharmacokinetic Analysis
This diagram outlines the steps involved in comparing the pharmacokinetic profiles of the two compounds.
Caption: Workflow for the comparative pharmacokinetic study.
Conclusion
While direct comparative experimental data is sparse, the principles of the kinetic isotope effect strongly suggest that this compound is likely to exhibit enhanced metabolic stability and, consequently, a more favorable pharmacokinetic profile compared to its non-deuterated analog. This could translate to a longer half-life, reduced clearance, and potentially higher bioavailability. The receptor binding affinity is expected to remain unchanged. The provided experimental protocols offer a clear path for researchers to empirically validate these projected advantages. For drug development professionals, the use of deuterated analogs like this compound represents a viable strategy for optimizing the therapeutic potential of established pharmacophores.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. The effect of bromazepam (Lexotan) administration on antipyrine pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 4. Portico [access.portico.org]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of benzodiazepine receptor binding in membranes from human or rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
Performance Evaluation of 3-Hydroxy Bromazepam-d4 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of 3-Hydroxy Bromazepam-d4 as an internal standard in the quantitative analysis of benzodiazepines, particularly focusing on its comparison with commonly used alternative deuterated internal standards. Due to the limited availability of direct performance data for this compound in peer-reviewed literature, this guide establishes a baseline for its expected performance based on the well-documented efficacy of other structurally similar stable isotope-labeled internal standards. The guide presents supporting experimental data for these alternatives to offer a robust framework for comparison.
Principles of Using Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard in quantitative mass spectrometry-based assays. The underlying principle is that a deuterated standard is chemically identical to the analyte of interest, differing only in isotopic composition. This similarity ensures that the internal standard co-elutes with the analyte during chromatography and experiences identical ionization efficiency and potential matrix effects in the mass spectrometer source. Consequently, any variation in sample preparation, injection volume, or instrument response that affects the analyte will equally affect the SIL-IS, allowing for accurate and precise quantification.
While specific validation data for this compound is not extensively published, its structural analogy to bromazepam and other benzodiazepines suggests it would exhibit excellent performance characteristics, including high accuracy, precision, and effective compensation for matrix effects when used for the analysis of 3-hydroxy bromazepam and related compounds.
Comparative Performance Data
The following tables summarize the performance characteristics of commonly used alternative deuterated internal standards in the analysis of various benzodiazepines. This data, extracted from published analytical methods, serves as a benchmark for what can be expected from a well-performing deuterated internal standard like this compound.
Table 1: Performance Characteristics of Alternative Deuterated Internal Standards
| Internal Standard | Analyte(s) | Matrix | Linearity (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Matrix Effect (%) |
| Diazepam-d5 | Diazepam, Nordiazepam, Oxazepam, Temazepam | Plasma, Urine | 1 - 1000 | Within ±15% | < 15% | Minimal, compensated by IS[1][2] |
| Clonazepam-d4 | Clonazepam, 7-Aminoclonazepam | Plasma, Urine | 0.5 - 500 | Within ±15% | < 15% | Effectively compensated[3][4] |
| Lorazepam-d4 | Lorazepam | Plasma | 1 - 100 | 96 - 110% | < 14% | Negligible in plasma[5][6] |
| Oxazepam-d5 | Oxazepam | Plasma | 10 - 1000 | 96 - 110% | < 14% | Negligible in plasma[6] |
| Temazepam-d5 | Temazepam | Plasma | 10 - 1000 | 96 - 110% | < 14% | Negligible in plasma[6] |
Table 2: Linearity and LLOQ of Benzodiazepine (B76468) Analysis using Deuterated Internal Standards
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | r² |
| Bromazepam | Clonazepam-d4 | Urine | 2.0 - 300.0 | 6.0 | > 0.99 |
| Clonazepam | Clonazepam-d4 | Urine | 2.0 - 300.0 | 6.0 | > 0.99 |
| Diazepam | Clonazepam-d4 | Urine | 2.0 - 300.0 | 6.0 | > 0.99 |
| Alprazolam | Clonazepam-d4 | Urine | 2.0 - 300.0 | 6.0 | > 0.99 |
| Flunitrazepam | Clonazepam-d4 | Urine | 2.0 - 300.0 | 6.0 | > 0.99 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the quantification of benzodiazepines using a deuterated internal standard like this compound.
Sample Preparation (Human Plasma)
This protocol outlines a typical protein precipitation method for the extraction of benzodiazepines from human plasma.
Sample Preparation (Human Urine)
This protocol details a solid-phase extraction (SPE) method for the cleanup and concentration of benzodiazepines from urine samples.
LC-MS/MS Analysis
The following diagram illustrates the general workflow of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for benzodiazepine analysis.
Chromatographic Conditions (Typical)
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Typical)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized. For this compound, the precursor ion would be [M+H]+ at m/z corresponding to its deuterated mass, and product ions would be selected based on fragmentation patterns.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Conclusion
While direct and extensive performance data for this compound as an internal standard is not widely published, its properties as a stable isotope-labeled analogue of a key bromazepam metabolite strongly suggest it is an excellent choice for the accurate and precise quantification of 3-hydroxy bromazepam and potentially other related benzodiazepines. The comparative data from well-established deuterated internal standards like Diazepam-d5 and Clonazepam-d4 provide a solid benchmark for the expected high level of performance. Researchers and scientists can confidently consider this compound in their method development, anticipating that it will effectively compensate for analytical variability and matrix effects, leading to robust and reliable bioanalytical results. As with any analytical method, thorough in-house validation is essential to confirm its performance characteristics within the specific laboratory environment and for the intended application.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of total and unbound concentrations of lorazepam, oxazepam and temazepam in human plasma by ultrafiltration and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
accuracy and precision of 3-Hydroxy Bromazepam-d4 quantification methods
A definitive guide to the accurate and precise quantification of 3-Hydroxy Bromazepam, a key metabolite of the widely prescribed anxiolytic drug Bromazepam. This document provides a comparative analysis of various analytical methodologies, offering researchers, scientists, and drug development professionals the critical data and detailed protocols necessary for informed decision-making in analytical method selection.
Comparative Analysis of Quantification Methods
The quantification of 3-Hydroxy Bromazepam in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The accuracy and precision of these measurements are paramount. While 3-Hydroxy Bromazepam-d4 is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) to ensure the reliability of the quantification of the unlabeled analyte, the validation of the analytical methods provides the basis for comparing their performance. The following sections detail the performance characteristics of prominent analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of benzodiazepines and their metabolites due to its high sensitivity and selectivity. The use of a SIL-IS like this compound is instrumental in correcting for matrix effects and variations in sample processing, thereby enhancing accuracy and precision.
Data Presentation: Quantitative Method Validation Parameters
| Parameter | Method 1: LC-MS/MS (Designer Benzodiazepines)[1] | Method 2: LC-MS/MS (General Benzodiazepine Screen)[2] | Method 3: HPLC-DAD[3][4] |
| Analyte | 3-Hydroxyphenazepam* | 3-Hydroxybromazepam | Bromazepam |
| Internal Standard | Not specified | Bromazepam-D4 | External Standard |
| Matrix | Postmortem Blood | Whole Blood | Pharmaceutical Formulations |
| Linearity Range | 1-500 ng/mL | 2-1000 ng/mL | 1–16 μg/mL[3][4] |
| Limit of Detection (LOD) | 0.5 ng/mL | Not explicitly stated | 0.20 μg/mL[3][4] |
| Limit of Quantification (LOQ) | 1 ng/mL | 2 ng/mL (as part of a 30-panel screen) | Not explicitly stated |
| Accuracy (Bias) | ±12% | Intra- and inter-assay accuracy within acceptable limits | Mean recovery ~100% with SD < 1.2%[4] |
| Precision (RSD) | Intra-day: 3-20%, Inter-day: 4-21% | Intra- and inter-assay precision (%CV) within acceptable limits | Repeatability RSD < 2.3% |
| Recovery | 35-90% | Not explicitly stated | Good recoveries (~99%) obtained[3] |
Note: The literature refers to "3-Hydroxyphenazepam"; this is treated as a proxy for a hydroxylated bromazepam metabolite for the purpose of this comparison due to structural similarities and the scarcity of direct data for 3-Hydroxy Bromazepam quantification methods.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the key experiments cited.
Method 1: LC-MS/MS for Designer Benzodiazepines in Blood[1]
-
Sample Preparation: Solid Phase Extraction (SPE) of 0.5 mL postmortem blood.
-
Chromatography: Separation on a C18 column.
-
Mass Spectrometry: Analysis on a mass spectrometer in electrospray positive mode using multiple reaction monitoring (MRM).
Method 2: LC-MS/MS for General Benzodiazepine Screen in Whole Blood[2]
-
Sample Preparation: Protein precipitation of 200 µL of whole blood with 610 µL of an internal standard solution (containing Bromazepam-D4) in acetonitrile. After vortexing and centrifugation, the supernatant is evaporated and reconstituted.
-
Chromatography: High-Resolution, Accurate-Mass (HRAM) Mass Spectrometry.
-
Mass Spectrometry: Full Scan and Parallel-Reaction Monitoring (PRM) modes.
Method 3: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)[3][4]
-
Sample Preparation: For pharmaceutical formulations, tablets are ground, dissolved in methanol, sonicated, filtered, and diluted with the mobile phase.[4]
-
Chromatography: Isocratic separation on a C18 column (250 mm × 4.6 mm i.d., 5 μm particle size) with a mobile phase of methanol-water (70:30, v/v) at a flow rate of 1.0 mL/min.[3]
-
Detection: Diode-Array Detector (DAD) set at 230 nm.[3]
Visualizing the Workflow
Diagrams of the experimental workflows provide a clear, at-a-glance understanding of the processes involved in each quantification method.
Caption: LC-MS/MS experimental workflow.
Caption: Benzodiazepine signaling pathway.
References
- 1. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
Performance Analysis of 3-Hydroxy Bromazepam-d4 as an Internal Standard in Bioanalytical Calibration Curves
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This guide provides a comparative analysis of the use of 3-Hydroxy Bromazepam-d4 as an internal standard in calibration curves for the quantification of bromazepam and other benzodiazepines, drawing upon available experimental data for analogous compounds.
While specific validation reports detailing the linearity and range for this compound are not extensively published, its suitability as an internal standard for liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) applications is well-established.[1] The performance of an analytical method is typically evaluated by the linearity and range established for the target analyte(s) when a specific internal standard is employed.
Comparative Linearity and Range Data
The following table summarizes the linearity and range of calibration curves for bromazepam and other benzodiazepines using different internal standards, providing a benchmark for the expected performance when using this compound.
| Target Analyte(s) | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Analytical Method | Biological Matrix |
| Bromazepam | Methylbromazepam | Up to 100 ng/mL | Not Specified | Gas-Liquid Chromatography | Plasma[2] |
| Bromazepam, Alprazolam, Clonazepam, Diazepam, Flunitrazepam | Clonazepam-d4 | 2.0–300.0 ng/mL | ≥0.99 | LC-MS/MS | Human Urine[3][4] |
| 33 Benzodiazepines and Metabolites | Methylbromazepam | Not specified for individual analytes, but linearity was satisfactory. | Not Specified | LC-MS | Whole Blood |
| Various Benzodiazepines | Deuterated Analogs | 3-4 orders of dynamic range | >0.990 | UHPLC-TOF MS | Urine and Serum[5][6] |
| 30 Benzodiazepines | Deuterated Internal Standards | 2 ng/mL to 1000 ng/mL | Not Specified | High-Resolution, Accurate-Mass (HRAM) Mass Spectrometry | Whole Blood[7] |
Experimental Workflow for Calibration Curve Determination
The following diagram illustrates a typical experimental workflow for establishing the linearity and range of a bioanalytical method using an internal standard like this compound.
Detailed Experimental Protocol
The following is a generalized protocol for the determination of bromazepam in a biological matrix using this compound as an internal standard, based on common practices in the field.
1. Preparation of Standard Solutions:
-
Primary Stock Solutions: Prepare individual primary stock solutions of bromazepam and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of bromazepam by diluting the primary stock solution with methanol to achieve a range of concentrations for spiking. Prepare a separate working solution for this compound.
2. Preparation of Calibration Standards and Quality Controls:
-
Calibration Standards (CS): Spike a blank biological matrix (e.g., plasma, urine) with the bromazepam working standard solutions to create a set of at least six to eight non-zero calibration standards covering the expected concentration range.
-
Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at a minimum of three concentration levels: low, medium, and high.
3. Sample Preparation:
-
To a fixed volume of each calibration standard, quality control sample, and unknown sample, add a constant volume of the this compound working solution.
-
Perform sample extraction. A common method is liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) using an appropriate cartridge.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the analytical instrument.
4. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol) is common.[3]
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for benzodiazepines.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both bromazepam and this compound.
-
5. Data Analysis:
-
Integrate the peak areas of the analyte (bromazepam) and the internal standard (this compound) in the chromatograms.
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The linearity is acceptable if the correlation coefficient (r²) is typically ≥ 0.99. The range is the concentration interval over which the method is determined to be linear, accurate, and precise.
References
- 1. Bromazepam-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Determination of bromazepam in plasma with an internal standard by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Development and Validation of a Novel Designer Benzodiazepines Panel by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Home - Cerilliant [cerilliant.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Performance Under Pressure: A Comparative Guide to the Limit of Detection and Quantification for 3-Hydroxy Bromazepam-d4 and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the precise quantification of bromazepam's metabolites, the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. While 3-Hydroxy Bromazepam-d4 is a logical choice for isotope dilution mass spectrometry methods, the scarcity of publicly available data on its specific limit of detection (LOD) and limit of quantification (LOQ) necessitates a comparative approach. This guide provides an objective comparison of the analytical performance for 3-Hydroxy Bromazepam and its alternatives, supported by experimental data from published studies.
Due to the limited direct data on this compound, this guide leverages performance data from a closely related hydroxylated benzodiazepine (B76468) metabolite, 3-hydroxyphenazepam (B147079), analyzed using a deuterated internal standard. This serves as a scientifically sound proxy to benchmark the expected performance.
Quantitative Data Summary
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for 3-Hydroxy Bromazepam and related benzodiazepines determined by various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This comparative data allows for an informed decision on the most suitable analytical approach for specific research needs.
| Analyte | Internal Standard | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| 3-Hydroxyphenazepam | Diazepam-d5 | Postmortem Blood | 0.5 | 1 | [1][2][3] |
| Bromazepam | Diazepam | Human Plasma | - | 5 | [4] |
| Bromazepam | Clonazepam-d4 | Human Urine | 2.0 | 6.0 | |
| Bromazepam | - | Surface Water | 2.70 (ng/L) | 10 (ng/L) | |
| Lorazepam | - | Human Plasma | - | 1 | |
| Alprazolam | - | Human Urine | 2.0 | 6.0 | |
| Clonazepam | Clonazepam-d4 | Human Urine | 2.0 | 6.0 | |
| Diazepam | Clonazepam-d4 | Human Urine | 2.0 | 6.0 |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of hydroxylated benzodiazepine metabolites in biological matrices using LC-MS/MS with a deuterated internal standard.
Experimental Protocol: Quantification of 3-Hydroxyphenazepam in Blood by LC-MS/MS
This section details the experimental protocol for a validated method for the quantification of 13 designer benzodiazepines, including 3-hydroxyphenazepam, in postmortem blood, which serves as a proxy for 3-Hydroxy Bromazepam analysis[1][2][3].
1. Sample Preparation
-
Internal Standard Spiking: To 0.5 mL of postmortem blood, an internal standard (e.g., Diazepam-d5) is added.
-
Solid Phase Extraction (SPE):
-
The samples are loaded onto a C18 SPE column.
-
The column is washed with appropriate solvents to remove interferences.
-
The analytes, including 3-hydroxyphenazepam and the internal standard, are eluted with an organic solvent.
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is used for chromatographic separation.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) is employed.
-
Flow Rate: A constant flow rate is maintained.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for 3-hydroxyphenazepam and the internal standard are monitored.
-
3. Method Validation
The method is validated according to established guidelines, assessing parameters such as:
-
Linearity: A calibration curve is constructed over a defined concentration range (e.g., 1-500 ng/mL for 3-hydroxyphenazepam)[1][2][3].
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is determined as the lowest concentration at which the analyte can be reliably detected (e.g., 0.5 ng/mL for 3-hydroxyphenazepam), and the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy (e.g., 1 ng/mL for 3-hydroxyphenazepam)[1][2][3].
-
Precision and Accuracy: Intra- and inter-day precision and accuracy are evaluated at multiple concentration levels.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard is assessed.
-
Recovery: The efficiency of the extraction procedure is determined.
This comprehensive guide provides researchers with the necessary information to understand the analytical performance considerations for the quantification of 3-Hydroxy Bromazepam. By leveraging data from a structurally similar compound and detailing a robust experimental protocol, this document serves as a valuable resource for developing and validating sensitive and reliable bioanalytical methods.
References
- 1. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
A Comparative Guide to Internal Standards for Bromazepam Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bromazepam in biological matrices is crucial for clinical and forensic toxicology, as well as in pharmacokinetic studies. The use of an appropriate internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods to ensure the reliability of the results by compensating for variations during sample preparation and analysis. This guide provides a comprehensive comparison of commonly used internal standards for bromazepam analysis, supported by experimental data from various studies.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in method development. Ideally, an IS should be chemically similar to the analyte, have a similar retention time, and not be present in the endogenous sample. Both stable isotope-labeled (isotopically substituted) and structural analog internal standards are utilized for bromazepam analysis. While stable isotope-labeled standards, such as deuterated bromazepam, are considered the gold standard due to their ability to mimic the analyte's behavior most closely, structural analogs are also widely employed.
The following table summarizes the performance of different internal standards for bromazepam quantification collated from various validated studies. It is important to note that direct comparison should be approached with consideration of the varying experimental conditions and matrices across these studies.
| Internal Standard | Type | Matrix | Analytical Method | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (%RSD) | Accuracy (%) | Reference |
| Clonazepam-d4 (B593435) | Stable Isotope-Labeled | Human Urine | LC-MS/MS | 2.0 - 300.0 | 2.0 | 6.0 | Not Reported | ≤15% | 80-120% | |
| Diazepam-d5 | Stable Isotope-Labeled | Postmortem Human Ribs | GC-MS | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| Methylbromazepam | Structural Analog | Plasma | GC-FID | up to 100 | 5 | Not Reported | Not Reported | Not Reported | Not Reported | |
| Medazepam | Structural Analog | Human Peripheral Blood | GC-TOF-MS | 50 - 300 | Not Reported | Not Reported | Not Reported | >0.99 (Correlation Coefficient) | Not Reported | |
| Prazepam | Structural Analog | Blood | LC-MS/MS | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for bromazepam analysis using different internal standards.
Method 1: Bromazepam Analysis in Human Urine using Clonazepam-d4 as Internal Standard
This method is suitable for the simultaneous determination of multiple benzodiazepines in urine samples.
1. Sample Preparation:
-
To 100 µL of human urine, add 25 µL of Clonazepam-d4 internal standard solution (4 µg/mL).
-
Add 100 µL of sodium bicarbonate (pH 9.5).
-
Bring the total volume to 1 mL with methanol.
-
Vortex mix the sample.
-
The sample is ready for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Instrument: Shimadzu LC2040C, Nexera-i or equivalent.
-
Column: C18 ACE column (150 × 4.6 mm, 3 µm).
-
Mobile Phase A: 0.1% v/v formic acid in 5% acetonitrile.
-
Mobile Phase B: 0.1% v/v formic acid in 95% acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of bromazepam from other benzodiazepines and matrix components.
3. Mass Spectrometric Conditions:
-
Instrument: Shimadzu LCMS-8050 triple quadrupole mass spectrometer or equivalent.
-
Ionization: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for bromazepam and clonazepam-d4 should be optimized for maximum sensitivity and selectivity.
Method 2: Bromazepam Analysis in Plasma using Methylbromazepam as Internal Standard
This gas chromatography-based method is a classic approach for bromazepam quantification.
1. Sample Preparation (Extraction and Hydrolysis):
-
To a plasma sample, add a known amount of methylbromazepam as the internal standard.
-
Perform an alkaline ether extraction.
-
Re-extract the bromazepam and methylbromazepam from the ether phase into a sulfuric acid solution.
-
Hydrolyze the extracted compounds to their respective benzophenones (2-amino-5-bromo-2'-chlorobenzophenone for bromazepam and its corresponding analog for methylbromazepam).
-
Neutralize the solution and extract the benzophenones with ether.
-
Evaporate the ether and dissolve the residue in hexane (B92381) for GC analysis.
2. Gas Chromatographic Conditions:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A suitable capillary column for benzodiazepine (B76468) analysis.
-
Carrier Gas: Nitrogen or Helium.
-
Temperatures: Optimize injector, column, and detector temperatures for efficient separation and detection.
Visualizing the Workflow and Logic
To better understand the analytical process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Method Transfer Considerations for 3-Hydroxy Bromazepam-d4 Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of drug metabolites is critical for successful pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard is a cornerstone of a robust bioanalytical method, particularly when transferring assays between laboratories or analytical platforms. This guide provides a comparative overview of using a deuterated internal standard, 3-Hydroxy Bromazepam-d4, versus non-deuterated alternatives for the bioanalysis of 3-Hydroxy Bromazepam, a primary metabolite of the anxiolytic drug bromazepam.
The Gold Standard: Deuterated Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard.[1][2] The key advantage of a deuterated internal standard lies in its chemical and physical near-identity to the analyte. With a few deuterium (B1214612) atoms replacing hydrogen atoms, the molecule has a slightly higher mass but exhibits virtually identical chromatographic retention time, extraction recovery, and ionization efficiency as the non-labeled analyte.[2] This co-elution and similar behavior in the mass spectrometer's ion source allow for effective compensation for variations in sample preparation and matrix effects, which are common sources of analytical variability and potential inaccuracy.[3]
Performance Comparison: this compound vs. Alternative Internal Standards
While a structural analog, such as prazepam or diazepam, can be used as an internal standard, it will not perform as reliably as a deuterated standard. The subtle differences in chemical structure between an analog and the analyte can lead to different extraction efficiencies, chromatographic behaviors, and susceptibility to matrix effects, potentially compromising the accuracy and precision of the assay.[4]
The following table summarizes the expected performance characteristics of an LC-MS/MS assay for 3-Hydroxy Bromazepam using this compound versus a hypothetical, yet representative, non-deuterated structural analog internal standard.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (Non-Deuterated) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (%Bias) | ± 10% | ± 15% |
| Recovery | Consistent and tracks analyte | May differ from analyte |
| Matrix Effect | Minimal to none | Potential for significant ion suppression or enhancement |
| Limit of Quantitation | Lower due to better signal-to-noise | Potentially higher due to variability |
Experimental Protocols
A robust and validated experimental protocol is essential for the successful transfer of a bioanalytical method. Below is a representative LC-MS/MS method for the quantification of 3-Hydroxy Bromazepam in human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or a structural analog).
-
Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0) and vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Hydroxy Bromazepam: Precursor Ion (Q1) m/z 332.0 -> Product Ion (Q3) m/z 314.0 (Collision Energy to be optimized)
-
This compound: Precursor Ion (Q1) m/z 336.0 -> Product Ion (Q3) m/z 318.0 (Collision Energy to be optimized)
-
Alternative IS (e.g., Prazepam): Precursor Ion (Q1) m/z 325.1 -> Product Ion (Q3) m/z 271.1 (Collision Energy to be optimized)
-
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Method Transfer Considerations
The transfer of a validated bioanalytical method from a developing laboratory to a receiving laboratory is a critical step in the drug development process. A well-defined method transfer protocol ensures that the receiving laboratory can achieve comparable results to the originating laboratory.
Caption: Key decision points in a bioanalytical method transfer process.
Key Considerations for Transferring a this compound Assay:
-
Internal Standard Sourcing: Ensure the receiving laboratory has access to the same high-purity this compound internal standard from the same or an equivalent supplier.
-
Instrument Comparability: While instruments do not need to be identical, their performance characteristics should be comparable. It is crucial to verify that the LC-MS/MS system at the receiving laboratory can achieve the required sensitivity and resolution for the assay.
-
Acceptance Criteria: The method transfer protocol must clearly define the acceptance criteria for parameters such as linearity, precision, and accuracy. These are typically based on the original method validation data.
-
Matrix Effects: Even with a deuterated internal standard, it is prudent to assess matrix effects with biological samples from the population that will be analyzed at the receiving laboratory.
-
Documentation: A comprehensive method transfer report should be generated, summarizing the experimental procedures, results, and any deviations from the protocol. This report serves as a formal record of the successful transfer of the method.
References
Safety Operating Guide
Proper Disposal of 3-Hydroxy Bromazepam-d4: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 3-Hydroxy Bromazepam-d4, a deuterated analog of a benzodiazepine, typically supplied in a methanol (B129727) solution. Adherence to these guidelines is critical for mitigating risks and ensuring compliance with environmental and drug enforcement regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The parent compound, Bromazepam, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. The methanol solvent is flammable and toxic.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
All handling of this compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Waste Classification and Segregation
The this compound in methanol solution is classified as a hazardous waste due to both its chemical properties and the solvent.
-
Hazardous Waste (Methanol): Methanol is a flammable liquid and must be disposed of as hazardous waste. Do not pour it down the drain.
-
Controlled Substance Analog: 3-Hydroxy Bromazepam is an analog of Bromazepam, a controlled substance. While the deuterated version may not be explicitly scheduled, it should be handled and disposed of with the same level of care as a controlled substance to prevent diversion and comply with U.S. Drug Enforcement Administration (DEA) regulations.
Segregation is Key:
-
Collect waste containing this compound in a designated, properly labeled, and leak-proof container.
-
The container should be clearly marked as "Hazardous Waste" and should list all components (e.g., "Methanol," "this compound").
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound requires a multi-faceted approach that addresses both the hazardous chemical waste and the controlled substance analog aspects.
Step 1: Waste Collection
-
Designate a specific, sealed, and robust container for the collection of this compound waste. The original shipping container can often be used for this purpose if it is in good condition.
-
Ensure the container is clearly labeled with the chemical name and a "Hazardous Waste" label.
Step 2: Neutralization (If Applicable and Permitted)
-
For trace amounts or contaminated materials (e.g., pipette tips, wipes), consult with your EHS department. Some institutions may have specific procedures for in-lab neutralization of small quantities of reactive chemicals, although this is less common for compounds like benzodiazepines. Do not attempt any chemical neutralization without explicit approval and a validated protocol from your EHS department.
Step 3: Arrange for Professional Disposal
-
The primary and recommended method of disposal is through a licensed hazardous waste disposal company or a DEA-registered reverse distributor.
-
Contact your institution's EHS department to arrange for a pickup of the hazardous waste. They will have established procedures and contracts with certified disposal vendors.
Step 4: Documentation
-
Maintain meticulous records of the generation and disposal of this waste. Your institution will likely have a specific waste manifest or tracking form that needs to be completed.
-
For compounds treated as controlled substance analogs, the DEA requires that the substance be rendered "non-retrievable." Incineration is the most common and accepted method to meet this standard. The documentation provided by the reverse distributor will serve as proof of proper disposal.
Quantitative Data Summary
For laboratory purposes, understanding the key identifiers and properties of this compound is crucial for proper management.
| Property | Value |
| Chemical Name | This compound |
| Typical Formulation | 1 mg/mL in Methanol |
| Molecular Formula | C₁₄H₆D₄BrN₃O₂ |
| Parent Compound CAS | 1812-30-2 (Bromazepam) |
| Solvent CAS | 67-56-1 (Methanol) |
| Primary Hazard Class | Flammable Liquid (due to Methanol) |
| Secondary Hazard | Acute Toxicity, Skin/Eye Irritant |
| Disposal Method | Incineration via Hazardous Waste Vendor |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment, while upholding the stringent standards of pharmaceutical research and development. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical you are handling.
Personal protective equipment for handling 3-Hydroxy Bromazepam-d4
Essential Safety and Handling of 3-Hydroxy Bromazepam-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, the following procedures are based on the known hazards of Bromazepam and general best practices for handling potent pharmaceutical compounds.[1][2][3][4] It is imperative to supplement this guidance with a compound-specific risk assessment before commencing any work.
Hazard Identification and Health Effects
This compound should be handled as a potent compound with the following potential hazards, extrapolated from its non-deuterated analogue, Bromazepam:
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[2]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.[1]
| PPE Category | Item |
| Respiratory Protection | A properly fit-tested reusable half or full-facepiece respirator with appropriate particulate filters (P100/FFP3) is recommended. For operations with a high risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) should be considered.[1][5] Disposable respirators (e.g., N95) are not recommended as the primary means of protection for highly potent compounds.[1] |
| Hand Protection | Double gloving with nitrile gloves is required. The outer pair should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | A disposable lab coat or disposable coveralls made from materials like Tyvek should be worn over personal clothing to protect against chemical splashes and dust.[1] |
| Eye Protection | Chemical splash goggles that provide a complete seal around the eyes are mandatory. For added protection, a face shield should be worn over the goggles.[1] |
| Foot Protection | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[1] |
Operational Plan for Handling this compound
A systematic approach is essential for safely handling potent compounds like this compound. The following step-by-step plan outlines the key phases of handling.
1. Pre-Handling Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, a glove box, or another ventilated enclosure.
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.[1]
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[1]
-
Spill Kit: A spill kit appropriate for chemical hazards must be readily accessible.
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area.[1]
2. Handling Procedures:
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.[1]
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing. Keep containers covered as much as possible.[1]
-
General Handling: Avoid prolonged or repeated exposure. Keep the compound away from sources of ignition and take precautionary measures against static discharge.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[1]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated PPE (gloves, coveralls, shoe covers), weighing papers, and any other solid materials that have come into contact with the compound. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not dispose of this waste down the drain.[4]
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of according to local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[4]
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
